Product packaging for Acadesine(Cat. No.:CAS No. 2627-69-2)

Acadesine

Cat. No.: B1665397
CAS No.: 2627-69-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acadesine is a 1-ribosylimidazolecarboxamide in which the carboxamide group is situated at position 4 of the imidazole ring, which is further substituted at position 5 by an amino group. A purine nucleoside analogue and activator of AMP-activated protein kinase, it is is used for the treatment of acute lymphoblastic leukemia and is reported to have cardioprotective effects. It has a role as a platelet aggregation inhibitor and an antineoplastic agent. It is an aminoimidazole, a nucleoside analogue and a 1-ribosylimidazolecarboxamide.
This compound (AICA-riboside) is a purine nucleoside analog with anti-ischemic properties that is currently being studied (Phase 3) for the prevention of adverse cardiovascular outcomes in patients undergoing coronary artery bypass graft (CABG) surgery. It is being developed jointly by PeriCor and Schering-Plough. This compound has been granted Orphan Drug Designation for B-CLL in the EU.
This compound is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, this compound is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. This compound-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of this compound-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to this compound-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure;  AICAR is used as an abbreviation for AICA ribotide as well as this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O5 B1665397 Acadesine CAS No. 2627-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046015
Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-69-2
Record name AICAr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acadesine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acadesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACADESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AICA-riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Acadesine's Anti-Cancer Activity: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a purine nucleoside analog that has garnered significant interest in oncology research for its selective cytotoxic effects on various cancer cells, particularly those of hematological origin.[1][2] Initially developed for its cardioprotective properties, its potent anti-neoplastic activities have paved the way for clinical investigations in cancers like chronic lymphocytic leukemia (CLL).[3] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound in cancer cells, focusing on its role as an activator of AMP-activated protein kinase (AMPK) and its emerging AMPK-independent activities. We will delve into its impact on apoptosis, cell cycle progression, and cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: AMPK-Dependent and Independent Pathways

This compound is a cell-permeable compound that is taken up by cells and subsequently phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP mimics adenosine monophosphate (AMP), a key cellular energy sensor.[2] This structural similarity allows ZMP to allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] However, a growing body of evidence suggests that this compound can also exert its anti-cancer effects through mechanisms independent of AMPK activation.[5][6]

AMPK-Dependent Mechanism

The activation of AMPK by ZMP is a central aspect of this compound's mechanism of action.[4] AMPK activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP (such as protein and fatty acid synthesis) and promoting catabolic pathways that generate ATP. In the context of cancer cells, which are often characterized by high metabolic rates and dependence on anabolic processes, this AMPK-induced metabolic reprogramming can lead to cell growth arrest and apoptosis.

AMPK-Independent Mechanisms

Recent studies have unveiled several AMPK-independent pathways through which this compound can induce anti-cancer effects. These findings are crucial as they suggest that this compound's efficacy may extend to cancers with dysregulated AMPK signaling.

  • Hippo Pathway Activation: In the absence of functional AMPK, this compound has been shown to upregulate the expression of the large tumor suppressor kinases (LATS) 1 and 2.[5] This leads to the phosphorylation and subsequent cytoplasmic retention or degradation of the oncoproteins YAP1 and TAZ, key downstream effectors of the Hippo pathway.[5] The inactivation of YAP/TAZ results in the suppression of genes that promote cell proliferation and survival.[5]

  • Induction of Programmed Necrosis (Necroptosis): In prostate cancer cells, this compound has been observed to induce a form of programmed necrosis, or necroptosis, in an AMPK-independent manner.[5] This process is dependent on the generation of reactive oxygen species (ROS) and the mitochondrial protein cyclophilin D (CypD).[5] Necroptosis provides an alternative cell death route, which can be particularly relevant in apoptosis-resistant cancers.

  • Interference with Purine Nucleotide Biosynthesis: The accumulation of ZMP, the active metabolite of this compound, can disrupt the de novo purine nucleotide biosynthesis pathway.[7] This can lead to imbalances in the nucleotide pool, which are essential for DNA and RNA synthesis, thereby impeding the rapid proliferation of cancer cells.

Effects of this compound on Cancer Cell Fate

The activation of the aforementioned signaling pathways by this compound culminates in several key cellular outcomes that contribute to its anti-cancer activity.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines, with a particular sensitivity observed in B-cell malignancies like CLL and mantle cell lymphoma (MCL).[1] The apoptotic process induced by this compound is often caspase-dependent and involves the mitochondrial pathway, characterized by the release of cytochrome c.[2] Notably, this compound-induced apoptosis appears to be independent of the tumor suppressor protein p53, which is often mutated or inactivated in cancer, suggesting a therapeutic advantage in p53-deficient tumors.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily in the S phase or G2/M phase, in various cancer cell lines.[6][8] This disruption of the cell cycle progression prevents cancer cells from dividing and proliferating.

Non-Apoptotic Cell Death

As mentioned earlier, this compound can trigger non-apoptotic cell death pathways, such as programmed necrosis.[4][5] This is a significant finding as it suggests that this compound can overcome resistance to apoptosis, a common mechanism of drug resistance in cancer.

Quantitative Data on this compound's Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)AssayReference
B-CLLChronic Lymphocytic Leukemia380 ± 60Not SpecifiedApoptosis
REC-1Mantle Cell Lymphoma< 100048MTT[1]
JEKO-1Mantle Cell Lymphoma< 100048MTT[1]
UPN-1Mantle Cell Lymphoma< 100048MTT[1]
JVM-2Mantle Cell Lymphoma< 100048MTT[1]
MAVER-1Mantle Cell Lymphoma< 100048MTT[1]
Z-138Mantle Cell Lymphoma< 100048MTT[1]
MINOMantle Cell Lymphoma> 200048MTT[1]
HBL-2Mantle Cell Lymphoma> 200048MTT[1]
GRANTA-519Mantle Cell Lymphoma> 200048MTT[1]
K562Promyelocytic Leukemia70072MTT[6]
P388Murine Lymphocytic Leukemia< 12572MTT[6]
Sp2/0Murine Myeloma< 12572MTT[6]
HCT116Large Intestine Adenocarcinoma25072MTT[6]

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Viability

Cell Line/SampleThis compound Concentration (mM)EffectPercentageExposure Time (hours)Reference
Primary MCL Cells (n=15)1Apoptosis (>25%)40% of cases24[1]
Primary MCL Cells (n=15)2Apoptosis (>25%)80% of cases24[1]
Primary MCL Cells (n=15)2Mean Cytotoxicity48.28 ± 27.97%24[1]
CLL Cells (n=62)0.2Significant Cytotoxicity (>15%)50% of patients24[9]
CLL Cells (n=62)0.5Significant Cytotoxicity (>15%)91.4% of patients24[9]
CLL Cells (n=62)1Significant Cytotoxicity (>15%)98% of patients24[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a marker of its activation, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound (AICAR)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described in the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as previously described.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Acadesine_AMPK_Dependent_Pathway This compound This compound AdenosineKinase Adenosine Kinase This compound->AdenosineKinase Enters Cell ZMP ZMP AdenosineKinase->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation AnabolicPathways Anabolic Pathways (Protein & Fatty Acid Synthesis) AMPK->AnabolicPathways Inhibition CatabolicPathways Catabolic Pathways AMPK->CatabolicPathways Activation CellGrowthArrest Cell Growth Arrest AnabolicPathways->CellGrowthArrest Apoptosis Apoptosis CatabolicPathways->Apoptosis Acadesine_AMPK_Independent_Pathways cluster_hippo Hippo Pathway cluster_necroptosis Programmed Necrosis LATS12 LATS1/2 YAP_TAZ YAP/TAZ LATS12->YAP_TAZ Phosphorylation (Inhibition) ProliferationGenes Proliferation & Survival Genes YAP_TAZ->ProliferationGenes Transcription ROS ROS Generation CypD Cyclophilin D ROS->CypD Activation Necroptosis Programmed Necrosis CypD->Necroptosis This compound This compound This compound->LATS12 This compound->ROS Acadesine_Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (p-AMPK, etc.) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

The Metabolic Journey of Acadesine: An In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Acadesine, a synthetic purine nucleoside analogue also known as AICA-riboside, has garnered significant interest for its therapeutic potential in various ischemic conditions and certain hematologic malignancies. Its mechanism of action is intrinsically linked to its metabolic conversion within the body. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo, detailing its transformation, distribution, and elimination, supported by quantitative data and experimental methodologies.

Core Metabolic Pathway: Integration with Endogenous Purine Metabolism

The metabolic journey of this compound is characterized by its integration into the endogenous purine metabolic pathway.[1][2] Upon administration, this compound is readily taken up by cells, including erythrocytes, where it undergoes its primary metabolic activation.

The pivotal step in this compound's metabolism is its phosphorylation to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[3][4][5] This conversion is catalyzed by adenosine kinase. ZMP is the pharmacologically active metabolite of this compound, acting as an AMP mimic to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][6][7]

Following its intracellular activity, ZMP and any unmetabolized this compound are further processed through the purine degradation pathway. The ultimate metabolic end-product in humans is uric acid, which is then excreted.[1]

Quantitative Metabolic Profile

A key study investigating the disposition of radiolabeled this compound in healthy male subjects provides valuable quantitative insights into its metabolic fate following intravenous administration.

ParameterValueReference
Plasma Clearance (Total) 2.2 ± 0.2 L/hour/kg[1]
Blood/Plasma Ratio Unity[1]
Plasma Protein Binding Negligible (~1%)[1]
Terminal Half-life (Total 14C in plasma) ~1 week[1]
Urinary Excretion (Total 14C over 2 weeks) 44% of dose[1]
Fecal Excretion (Total 14C over 2 weeks) 4% of dose[1]
Intact this compound in Urine 5% of dose[1]

Metabolite Distribution:

MetaboliteLocationRelative AbundanceTime PointReference
This compound 5'-monophosphate (ZMP)Red Blood Cells30% of total blood 14CEnd of infusion[1]
Uric AcidPlasmaAccounted for all total plasma 14C6 hours post-infusion[1]
Uric AcidUrineMajor metabolite-[1]
HypoxanthineUrineSmall amounts-[1]

Signaling Pathway and Metabolic Cascade

The metabolic activation and subsequent downstream effects of this compound can be visualized as a signaling cascade.

Acadesine_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acadesine_ext This compound Acadesine_int This compound Acadesine_ext->Acadesine_int Cellular Uptake ZMP This compound 5'-monophosphate (ZMP) Acadesine_int->ZMP Adenosine Kinase Purine_Degradation Purine Degradation Pathway Acadesine_int->Purine_Degradation AMPK AMPK Activation ZMP->AMPK ZMP->Purine_Degradation Uric_Acid Uric Acid Purine_Degradation->Uric_Acid

Metabolic activation and downstream pathway of this compound.

Experimental Protocols

The foundational understanding of this compound's metabolic fate in vivo is derived from a human study employing a radiolabeled compound. The following provides a detailed methodology based on the available literature.

Study Design:

A single-center, open-label study in healthy male volunteers (n=4).

Drug Administration:

  • Drug: 2-¹⁴C-acadesine

  • Dose: 25 mg/kg

  • Route: Intravenous infusion

  • Duration: 15 minutes

Sample Collection:

  • Blood: Serial blood samples were collected post-infusion. Plasma and red blood cells were separated.

  • Urine and Feces: Collected for 2 weeks post-infusion to determine the extent of excretion.

  • Saliva: Also analyzed for the presence of metabolites.

Analytical Methods:

While specific instrumental parameters are not extensively detailed in the primary source, the methodology involved the following:

  • Quantification of Total Radioactivity: Liquid scintillation counting was used to measure total ¹⁴C concentrations in plasma, blood, urine, and feces.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) was likely employed to separate this compound from its metabolites in biological matrices.

  • Metabolite Identification: The identity of metabolites was confirmed by comparing their chromatographic retention times with those of authentic standards (e.g., uric acid, hypoxanthine).

Experimental Workflow:

The logical flow of the in vivo metabolic study can be represented as follows:

Experimental_Workflow cluster_study_setup Study Setup cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome Subject_Recruitment Healthy Male Volunteers (n=4) IV_Infusion 15-minute IV Infusion Subject_Recruitment->IV_Infusion Drug_Prep 2-¹⁴C-acadesine (25 mg/kg) Drug_Prep->IV_Infusion Sample_Collection Serial Blood, Urine, and Feces Collection (2 weeks) IV_Infusion->Sample_Collection Radioactivity_Measurement Liquid Scintillation Counting Sample_Collection->Radioactivity_Measurement Metabolite_Separation HPLC Sample_Collection->Metabolite_Separation Data_Analysis Pharmacokinetic and Metabolic Profiling Radioactivity_Measurement->Data_Analysis Metabolite_Identification Comparison with Standards Metabolite_Separation->Metabolite_Identification Metabolite_Identification->Data_Analysis

Workflow of the in vivo this compound metabolism study.

Conclusion

The metabolic fate of this compound in vivo is well-defined, with the parent compound acting as a prodrug that is rapidly converted to the active metabolite, ZMP. The metabolism is intrinsically linked to the endogenous purine pathway, culminating in the formation and excretion of uric acid. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working with this compound. Further detailed metabolic profiling using modern high-resolution mass spectrometry could provide even deeper insights into minor metabolic pathways and potential inter-individual variability.

References

Acadesine as an AMP-Activated Protein Kinase Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine (also known as AICA-riboside or AICAR) is a cell-permeable nucleoside analog that, upon cellular uptake, is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action as an AMPK agonist, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated in response to cellular stress that depletes ATP levels, such as hypoxia, ischemia, and glucose deprivation.[1][4] Activation of AMPK shifts cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) processes to restore energy balance.[1][3]

This compound has been investigated for its therapeutic potential in various conditions, most notably in the context of cardiac ischemia-reperfusion injury.[5][6] The rationale behind its use is that by activating AMPK, this compound can protect tissues from ischemic damage by preserving cellular energy levels.[5] It has also been explored for its potential in treating certain types of leukemia and metabolic disorders.[6][7] This guide will delve into the technical details of this compound as an AMPK agonist for a scientific audience.

Mechanism of Action

This compound's primary mechanism of action involves its intracellular conversion to ZMP, which then allosterically activates AMPK.[8][9]

  • Cellular Uptake: this compound enters the cell via adenosine transporters.[10]

  • Phosphorylation: Once inside the cell, adenosine kinase phosphorylates this compound to ZMP.[7][10]

  • AMPK Activation: ZMP mimics the binding of AMP to the γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of Threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ.[1][11][12] This phosphorylation is the key step in AMPK activation.

Activated AMPK then phosphorylates a multitude of downstream targets to exert its metabolic effects.

Signaling Pathway

The activation of AMPK by this compound (via ZMP) initiates a signaling cascade that impacts numerous downstream pathways to restore cellular energy homeostasis.

cluster_input Cellular Stress / this compound cluster_activation AMPK Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition of Anabolic Pathways cluster_stimulation Stimulation of Catabolic Pathways This compound This compound ZMP ZMP This compound->ZMP Adenosine Kinase Cellular_Stress Cellular Stress (e.g., Ischemia, Hypoxia) AMPK AMPK Cellular_Stress->AMPK ↑ AMP/ATP ratio ZMP->AMPK Allosteric Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits Glycogen_Synthase Glycogen Synthase AMPK->Glycogen_Synthase Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes PFK2 PFK2 AMPK->PFK2 Activates CPT1 CPT1 AMPK->CPT1 Activates Autophagy Autophagy AMPK->Autophagy Induces LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Catalyzes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycolysis Glycolysis PFK2->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: this compound-mediated AMPK signaling pathway.

Quantitative Data

Preclinical Data
ParameterCell Line/ModelConcentration/DoseResultReference
AMPK Activation Rat Hepatocytes500 µMTransient 12-fold activation at 15 min[13]
Adipocytes500 µM2-3 fold activation[13]
B-CLL cells0.5 mMIncreased AMPK phosphorylation[7]
EC50 for Apoptosis B-CLL cells380 ± 60 µMInduction of apoptosis[7]
Inhibition of Synthesis Rat Hepatocytes500 µMDramatic inhibition of fatty acid and sterol synthesis[13]
Cell Viability B-CLL cells0.5 mMDecreased from 68% to 26%[13]
Infarct Size Reduction Rabbit model of myocardial infarction2.5 mg/kg/min for 5 min followed by 0.5 mg/kg/minThis compound + 2 min preconditioning significantly limited infarction (18.1% vs 40.2% in control)[14]
Clinical Data: Cardiac Surgery
Study OutcomePatient PopulationThis compound DoseResultReference
Perioperative Myocardial Infarction 4043 CABG patients (meta-analysis)0.1 mg/kg/min for 7 hours27% reduction (OR 0.69)[3]
Cardiac Death (through day 4) 4043 CABG patients (meta-analysis)0.1 mg/kg/min for 7 hours50% reduction (OR 0.52)[3]
Q-wave Myocardial Infarction (high-risk) 821 CABG patients0.1 mg/kg/min for 7 hoursReduced from 19.7% (placebo) to 10.0%[6]
All-cause mortality, nonfatal stroke, or SLVD 3080 intermediate- to high-risk CABG patients (RED-CABG trial)0.1 mg/kg/min for 7 hoursNo significant difference compared to placebo (5.1% vs 5.0%)[15]
Pharmacokinetic Parameters (Healthy Male Volunteers)
ParameterValueReference
Total Plasma Clearance 2.2 ± 0.2 L/hour/kg[8]
Plasma Protein Binding Negligible (~1%)[8]
Blood/Plasma Ratio Unity[8]
Terminal Half-life (total 14C) ~1 week[8]
Urinary Excretion (intact this compound) 5% of dose[8]
Major Metabolite Uric Acid[8]

Experimental Protocols

In Vitro AMPK Activation Assay (Western Blot)

This protocol describes a general method for assessing AMPK activation in cell culture by measuring the phosphorylation of AMPKα at Threonine 172.

  • Cell Culture and Treatment:

    • Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) in appropriate culture dishes and grow to desired confluency.

    • Starve cells in serum-free media for a defined period (e.g., 2-4 hours) to lower basal AMPK activity.

    • Treat cells with varying concentrations of this compound (e.g., 0.1-2 mM) for a specified time course (e.g., 15 min to 24 hours). Include a vehicle control (e.g., DMSO or saline).

  • Cell Lysis:

    • Aspirate media and wash cells with ice-cold PBS.

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

Experimental Workflow: In Vitro AMPK Activation Assay

start Start: Plate Cells treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPKα Thr172) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection reprobe Strip and Re-probe (Total AMPKα) detection->reprobe end End: Analyze Phosphorylation Levels reprobe->end

Caption: Workflow for Western blot analysis of AMPK activation.
In Vivo Myocardial Ischemia-Reperfusion Injury Model

This protocol provides a generalized overview of a rodent model for studying the effects of this compound on myocardial ischemia-reperfusion injury.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).[16]

    • Intubate the animal and provide mechanical ventilation.

    • Perform a thoracotomy to expose the heart.[17]

  • Ischemia Induction:

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional ischemia.[16][17]

    • Confirm ischemia by observing myocardial blanching and ST-segment elevation on an electrocardiogram (ECG).[16]

    • Maintain the occlusion for a defined period (e.g., 30-60 minutes).[16][18]

  • This compound Administration:

    • Administer this compound or placebo via intravenous infusion at a specified dose and timing relative to ischemia and reperfusion (e.g., before ischemia, during ischemia, or at the onset of reperfusion).[19]

  • Reperfusion:

    • Release the ligature to allow blood flow to be restored to the previously ischemic myocardium.

    • Monitor the animal for a defined reperfusion period (e.g., 2-24 hours).[18][19]

  • Infarct Size Assessment:

    • At the end of the reperfusion period, excise the heart.

    • Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[17]

    • Slice the heart and image the sections to quantify the area at risk and the infarct size.

Experimental Workflow: Myocardial Ischemia-Reperfusion Model

start Start: Anesthetize Animal surgery Thoracotomy and Heart Exposure start->surgery ligation LAD Coronary Artery Ligation (Induce Ischemia) surgery->ligation treatment Administer this compound or Placebo ligation->treatment reperfusion Release Ligature (Initiate Reperfusion) treatment->reperfusion monitoring Monitor during Reperfusion Period reperfusion->monitoring harvest Excise Heart monitoring->harvest staining TTC Staining harvest->staining analysis Quantify Infarct Size staining->analysis end End: Data Analysis analysis->end

Caption: Workflow for in vivo myocardial ischemia-reperfusion study.

Conclusion

This compound is a potent pharmacological tool for the activation of AMPK. Its mechanism of action through intracellular conversion to the AMP mimetic ZMP is well-established. Preclinical studies have consistently demonstrated its ability to activate AMPK and exert protective effects in models of cellular stress, particularly ischemia. Clinical trials in the context of cardiac surgery have yielded mixed results, with some studies and meta-analyses suggesting a benefit in reducing certain adverse cardiovascular events, while a large, pivotal trial did not confirm these findings.[3][15] The pharmacokinetic profile of this compound is characterized by rapid clearance of the parent compound and conversion to uric acid. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other AMPK activators. Future research may focus on identifying patient populations that could derive the most benefit from this compound therapy and exploring its application in other metabolic and ischemic disorders.

References

Acadesine's Biological Functions Beyond AMPK Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, a purine nucleoside analog, is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK). However, a growing body of evidence reveals that this compound exerts a multitude of biological effects through mechanisms independent of AMPK activation. These non-canonical pathways contribute significantly to its therapeutic potential in various pathological conditions, including inflammation, thrombosis, and cancer. This technical guide provides a comprehensive overview of the core AMPK-independent functions of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Modulation of Adenosine Signaling

One of the primary AMPK-independent mechanisms of this compound is its ability to increase extracellular adenosine concentrations, particularly in tissues under metabolic stress.[1] this compound is taken up by cells and phosphorylated by adenosine kinase to its monophosphate form, ZMP. ZMP can then be metabolized to adenosine. This localized increase in adenosine allows it to act as a signaling molecule by binding to its receptors (A1, A2A, A2B, and A3), initiating a variety of cellular responses.

Anti-Inflammatory Effects via Neutrophil Inhibition

This compound has demonstrated potent anti-inflammatory properties by modulating neutrophil function, a critical component of the innate immune response. This effect is largely attributed to the increase in local adenosine levels.

Key Findings:

  • This compound significantly inhibits the up-regulation of CD11b, a β2 integrin receptor on neutrophils that is crucial for their adhesion to the endothelium and subsequent tissue infiltration during inflammation and reperfusion injury.[2]

  • This inhibition of CD11b up-regulation has been observed both in vitro in whole blood assays and in vivo during cardiopulmonary bypass.[2][3]

Quantitative Data:

ParameterCell/SystemTreatmentResultReference
Granulocyte CD11b up-regulationIn vitro whole bloodThis compound + fMLP61% mean inhibition (p < 0.01)[2][3]
Granulocyte CD11b expressionPatients undergoing cardiopulmonary bypassThis compound (low and high dose)Peak expression 2.8 times baseline (vs. 4.3 for placebo, p = 0.05)[3]

Experimental Protocol: Flow Cytometry for CD11b Upregulation

  • Objective: To quantify the expression of CD11b on the surface of neutrophils in response to a stimulant and the inhibitory effect of this compound.

  • Methodology Overview: Whole blood is incubated with this compound or a vehicle control, followed by stimulation with a chemoattractant like N-formyl-methionyl-leucyl-phenylalanine (fMLP). The blood is then stained with fluorescently labeled antibodies against CD11b and a neutrophil-specific marker (e.g., CD16). The fluorescence intensity of CD11b on the neutrophil population is then measured using a flow cytometer.

  • General Procedure:

    • Collect whole blood in appropriate anticoagulant tubes (e.g., ACD or heparin).[4]

    • Pre-incubate aliquots of whole blood with desired concentrations of this compound or vehicle control.

    • Stimulate the blood samples with fMLP for a specified time at 37°C.

    • Stop the reaction by placing the samples on ice.

    • Stain the cells with fluorescently conjugated anti-CD11b and anti-CD16 antibodies.

    • Lyse red blood cells using a lysis buffer.

    • Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties and CD16 expression.

    • Analyze the mean fluorescence intensity (MFI) of CD11b to determine the level of upregulation.

Signaling Pathway:

This compound This compound Adenosine Adenosine This compound->Adenosine Increases Adenosine_Receptor Adenosine Receptor (on Neutrophil) Adenosine->Adenosine_Receptor Intracellular_Signaling Intracellular Signaling Adenosine_Receptor->Intracellular_Signaling Inhibits fMLP fMLP fMLP_Receptor fMLP Receptor fMLP->fMLP_Receptor fMLP_Receptor->Intracellular_Signaling Activates CD11b_Upregulation CD11b Upregulation Intracellular_Signaling->CD11b_Upregulation Adhesion Neutrophil Adhesion CD11b_Upregulation->Adhesion

Caption: this compound increases adenosine, which inhibits fMLP-induced neutrophil CD11b upregulation.

Activation of the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit tissue factor (TF) expression and subsequent thrombus formation by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in an AMPK-independent manner.[5][6] This finding highlights a novel antithrombotic role for this compound.

Key Findings:

  • This compound activates the PI3K/Akt pathway in endothelial cells and monocytes.[5]

  • This activation leads to the suppression of mitogen-activated protein kinase (MAPK) activity and the downstream transcription factors activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are responsible for TF expression.[6]

  • The inhibitory effect of this compound on TF expression is not blocked by AMPK inhibitors.[5]

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Objective: To determine the activation of the PI3K/Akt pathway by assessing the phosphorylation status of Akt.

  • Methodology Overview: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. The ratio of phosphorylated to total Akt indicates the level of pathway activation.

  • General Procedure:

    • Culture human umbilical vein endothelial cells (HUVECs) or monocytes to the desired confluency.

    • Treat cells with various concentrations of this compound for specified time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against phospho-Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

    • Quantify band intensities to determine the ratio of phospho-Akt to total Akt.

Signaling Pathway:

This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates MAPK MAPK Akt->MAPK Inhibits AP1_NFkB AP-1 / NF-κB Akt->AP1_NFkB Inhibits MAPK->AP1_NFkB Activates TF_Expression Tissue Factor Expression AP1_NFkB->TF_Expression Thrombosis Thrombosis TF_Expression->Thrombosis

Caption: this compound activates the PI3K/Akt pathway, leading to inhibition of tissue factor expression.

Activation of the Hippo Signaling Pathway

In the context of cancer cell proliferation, this compound exhibits anti-tumoral properties through the AMPK-independent activation of the Hippo signaling pathway.[2][7] This pathway plays a crucial role in controlling organ size and suppressing tumor growth.

Key Findings:

  • In AMPKα1/α2 double knockout murine embryonic cells, this compound upregulates the expression of the large tumor suppressor kinases (LATS) 1 and 2.[2][7]

  • This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activators Yap1 and Taz, resulting in the repression of their target genes involved in cell proliferation.[2]

  • Knockdown of LATS1/2 confers resistance to the anti-proliferative effects of this compound.[7]

Experimental Protocol: Western Blot for LATS1/2 and Yap1 Phosphorylation

  • Objective: To assess the activation of the Hippo pathway by measuring the phosphorylation of LATS1/2 and Yap1.

  • Methodology Overview: Similar to the Akt Western blot protocol, cells (e.g., AMPK knockout murine embryonic fibroblasts) are treated with this compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated LATS1 (e.g., at Thr1079) and phosphorylated Yap1 (e.g., at Ser112), as well as their total protein levels.

  • General Procedure: The protocol is analogous to the one described for Akt phosphorylation, with the substitution of primary antibodies for those targeting phospho-LATS1, total LATS1, phospho-Yap1, and total Yap1.

Signaling Pathway:

This compound This compound LATS1_2 LATS1/2 This compound->LATS1_2 Upregulates and Activates Yap_Taz Yap / Taz LATS1_2->Yap_Taz Phosphorylates and Inhibits Gene_Expression Proliferative Gene Expression Yap_Taz->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

References

Acadesine's Effect on Purine Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Acadesine (also known as AICAR) influences purine nucleotide biosynthesis. It details its dual role as both a direct metabolic intermediate and a potent activator of AMP-activated protein kinase (AMPK), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), commonly referred to as AICAR, is a cell-permeable nucleoside analog.[1] Initially developed as a cardioprotective agent to ameliorate ischemic reperfusion injury, its therapeutic potential is now being explored for a range of indications, including metabolic diseases and hematologic malignancies like B-cell chronic lymphocytic leukemia (B-CLL).[2][3] Its biological effects are primarily attributed to its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP analog and leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]

Core Mechanism of Action

This compound's influence on cellular metabolism, including purine biosynthesis, is multifaceted. The primary mechanism involves its intracellular phosphorylation and subsequent impact on key metabolic enzymes and pathways.

  • Cellular Uptake and Phosphorylation: this compound enters the cell via adenosine transporters. Inside the cell, it is phosphorylated by adenosine kinase to its active 5'-monophosphate form, ZMP (also known as AICAR).[4][6][7] This conversion is crucial for its biological activity; inhibition of adenosine kinase blocks the downstream effects of this compound.[8]

  • AMPK Activation: ZMP is a structural mimic of adenosine monophosphate (AMP). It activates AMPK by binding to its γ-subunit, inducing a conformational change that promotes phosphorylation and activation of the kinase.[5][9] This occurs without significantly altering the cellular ATP, ADP, or AMP pools, directly implicating ZMP as the activator.[5][10]

  • Role as a Purine Intermediate: ZMP is a naturally occurring intermediate in the de novo purine biosynthesis pathway.[7][11] It is synthesized from succinyl-AICAR (SAICAR) and is subsequently converted to inosine monophosphate (IMP), the precursor for both AMP and GMP.[11][12]

Direct and Indirect Effects on Purine Nucleotide Biosynthesis

This compound perturbs purine metabolism through both direct participation in the de novo synthesis pathway and indirect effects mediated by AMPK activation.

Direct Interference with De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that assembles the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone.[13][14] this compound, upon conversion to ZMP, directly enters this pathway.

  • ZMP Accumulation: Administration of exogenous this compound leads to a significant intracellular accumulation of ZMP.[5][15]

  • Feedback Inhibition: High concentrations of ZMP can exert feedback inhibition on enzymes within the purine synthesis pathway. Specifically, ZMP can inhibit AICAR transformylase (ATIC), the bifunctional enzyme that catalyzes the final two steps of IMP synthesis from ZMP.[6][16] This can lead to a bottleneck at the ZMP stage, further increasing its accumulation while potentially reducing the downstream production of IMP, AMP, and GMP.

Indirect Regulation via AMPK Activation

The activation of AMPK by ZMP initiates a cascade of events aimed at restoring cellular energy balance, which indirectly influences the energetically expensive process of de novo purine synthesis.[17]

  • Energy Homeostasis: AMPK activation shifts cellular metabolism towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes. De novo purine synthesis is a highly ATP-dependent pathway, consuming six high-energy phosphate bonds per purine molecule synthesized.[17] By signaling a low-energy state, AMPK activation can lead to a general downregulation of such anabolic pathways.

  • Regulation of Precursors: AMPK can phosphorylate and regulate enzymes involved in the synthesis of key precursors for purine synthesis, such as PRPP synthetase, although the direct regulatory link is still an area of active research.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative data from studies investigating the effects of this compound on cellular metabolism and viability.

CompoundCell/Tissue TypeConcentrationMeasured EffectReference
This compoundB-CLL Cells380 ± 60 µMEC₅₀ for inducing apoptosis.[15]
This compoundB-CLL Cells0.5 mMSignificantly decreased cell viability and induced AMPK phosphorylation.[5][15]
This compoundRat Hepatocytes500 µMIncreased ZMP content to ~4 nmol/g.[5]
This compoundRat Hepatocytes500 µMCaused a transient 12-fold activation of AMPK at 15 minutes.[5]
This compoundHuman Whole Blood240 ± 60 µMInhibited ADP-induced platelet aggregation by 50%.[8]
This compoundK562 Leukemia Cells0.25 - 2.5 mMDose-dependently inhibited colony formation.[5]

Visualizations of Pathways and Workflows

This compound's Mechanism in Purine Metabolism

Acadesine_Pathway This compound's Dual Role in Purine Metabolism cluster_outside Extracellular cluster_inside Intracellular cluster_denovo De Novo Purine Synthesis Acadesine_out This compound Acadesine_in This compound Acadesine_out->Acadesine_in Adenosine Transporter ZMP ZMP (AICAR) Acadesine_in->ZMP Adenosine Kinase AMPK_active AMPK (Active) ZMP->AMPK_active Activates FAICAR FAICAR ZMP->FAICAR ATIC (AICAR Transformylase) ZMP->FAICAR Feedback Inhibition AMPK_inactive AMPK (Inactive) PRPP PRPP AMPK_active->PRPP Indirectly Regulates Intermediates ... PRPP->Intermediates Multiple Steps SAICAR SAICAR Intermediates->SAICAR Multiple Steps SAICAR->ZMP ADSL IMP IMP FAICAR->IMP AMP_GMP AMP / GMP IMP->AMP_GMP

This compound's dual role in purine metabolism.
Experimental Workflow for this compound Studies

Acadesine_Workflow Workflow for Analyzing this compound's Effects cluster_metabolomics Metabolite Analysis cluster_proteomics Protein Analysis start 1. Cell Culture (e.g., B-CLL, Hepatocytes) treatment 2. Treatment (this compound vs. Vehicle Control) start->treatment harvest 3. Cell Harvesting treatment->harvest lysis_met 4a. Lysis & Deproteinization (e.g., Perchloric Acid) harvest->lysis_met lysis_prot 4b. Lysis & Protein Extraction harvest->lysis_prot hplc 5a. HPLC Analysis lysis_met->hplc quant_met 6a. Quantify Purine Nucleotides (ZMP, IMP, AMP, GMP, ATP) hplc->quant_met western 5b. Western Blot / Kinase Assay lysis_prot->western quant_prot 6b. Measure Protein Levels (p-AMPK / Total AMPK) western->quant_prot

Workflow for analyzing this compound's effects.

Experimental Protocols

Protocol: Quantification of Intracellular Purine Nucleotides by HPLC

This protocol is adapted from standard methods for extracting and analyzing purine metabolites from cultured cells.[18][19][20]

Objective: To quantify intracellular concentrations of ZMP, IMP, AMP, GMP, and ATP in response to this compound treatment.

Materials:

  • Cultured cells

  • This compound solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K₂CO₃), 3.5 M

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • 0.45 µM microcentrifuge filters

  • HPLC system with a reverse-phase C18 column and UV detector

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere/stabilize. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Harvesting: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

  • Extraction: Add 500 µL of ice-cold 0.4 M PCA directly to the culture plate. Scrape the cells and collect the cell lysate/PCA mixture into a microcentrifuge tube.

  • Deproteinization: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 3.5 M K₂CO₃ dropwise while vortexing until the pH reaches ~7.0. This neutralizes the PCA, causing it to precipitate as potassium perchlorate.

  • Clarification: Incubate the neutralized extract on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Filtration: Filter the final supernatant through a 0.45 µM microcentrifuge filter to remove any remaining particulate matter.

  • HPLC Analysis: Inject the filtered sample onto the HPLC system. Separation is typically achieved using a gradient elution with phosphate buffers and methanol. Purines are detected by their UV absorbance at ~254 nm.

  • Quantification: Compare the peak areas from the samples to those of a standard curve generated from known concentrations of ZMP, IMP, AMP, GMP, and ATP.

Protocol: AMPK Activation Assay (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[21]

Objective: To measure the activity of AMPK in cell lysates after treatment with this compound.

Materials:

  • Cell lysate from this compound-treated and control cells

  • AMPK substrate peptide (e.g., SAMStide)

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Cell Lysates: Treat and harvest cells as described previously. Lyse cells in a buffer compatible with kinase assays, and determine the protein concentration of the lysate.

  • Set Up Kinase Reaction: In each well of a white plate, add:

    • Kinase Assay Buffer

    • Cell lysate (containing AMPK)

    • AMPK substrate peptide

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect: Add a volume of Kinase Detection Reagent equal to the new total volume in the well. This reagent converts the ADP produced by AMPK into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the AMPK activity in the lysate.

Conclusion

This compound exerts a significant and complex influence on purine nucleotide biosynthesis. It acts directly as a substrate analog that, upon conversion to ZMP, enters the de novo synthesis pathway and can cause feedback inhibition. Concurrently, the accumulation of ZMP potently activates AMPK, a master metabolic regulator, which indirectly affects the pathway by modulating the cellular energy state. This dual mechanism underscores this compound's potential as a tool for studying metabolic regulation and as a therapeutic agent in diseases characterized by metabolic dysregulation or reliance on purine synthesis. A thorough understanding of these interconnected effects is critical for its application in research and drug development.

References

The Structural Divergence of Acadesine and Adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between Acadesine (also known as AICA-riboside) and the endogenous nucleoside, Adenosine. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research, metabolic disorders, and related therapeutic areas.

Core Structural Differences

The fundamental distinction between this compound and Adenosine lies in the composition of their heterocyclic base, which is attached to a common ribofuranose sugar moiety via a β-N⁹-glycosidic bond. Adenosine, a purine nucleoside, features an adenine base. In contrast, this compound is a purine nucleoside analog characterized by a 5-aminoimidazole-4-carboxamide base. This seemingly subtle alteration in the heterocyclic ring profoundly influences their respective biochemical activities and signaling pathways.

Below is a comparative summary of their chemical properties:

PropertyThis compoundAdenosine
IUPAC Name 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular Formula C₉H₁₄N₄O₅C₁₀H₁₃N₅O₄
Molecular Weight 258.23 g/mol 267.24 g/mol
CAS Number 2627-69-258-61-7

Quantitative Structural Analysis

Table 2.1: Selected Bond Lengths (Å) for the Heterocyclic Base

BondAdenosine (Å)This compound (Å) (Predicted)
N1-C21.341.37
C2-N31.331.32
N3-C41.361.39
C4-C51.381.40
C5-C61.40-
C6-N11.34-
C5-N71.391.38
N7-C81.31-
C8-N91.37-
C4-N91.371.38

Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions due to the lack of a readily available standalone crystal structure.

Table 2.2: Selected Bond Angles (°) for the Heterocyclic Base

AngleAdenosine (°)This compound (°) (Predicted)
C2-N1-C6118.8-
N1-C2-N3129.0111.0
C2-N3-C4110.7108.0
N3-C4-C5126.8109.0
C4-C5-C6117.0-
C4-C5-N7110.7107.0
C5-C6-N1117.0-
C5-N7-C8104.0-
N7-C8-N9113.8-
C8-N9-C4105.8106.0

Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions.

Signaling Pathways and Mechanisms of Action

The structural divergence between this compound and Adenosine dictates their distinct interactions with cellular machinery, leading to the activation of different signaling cascades.

This compound and the AMPK Pathway

This compound functions as a cell-permeable prodrug that, upon cellular uptake, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore cellular energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation while inhibiting anabolic processes that consume ATP.

Acadesine_AMPK_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Acadesine_in Intracellular This compound Cell_Membrane->Acadesine_in Transport AK Adenosine Kinase Acadesine_in->AK ZMP ZMP (AICAR) AK->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activation Downstream Downstream Metabolic Effects AMPK->Downstream

Figure 1. this compound activation of the AMPK signaling pathway.
Adenosine and Receptor-Mediated Signaling

Adenosine exerts its physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4][5] These receptors are coupled to different G proteins, leading to the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels. A₁ and A₃ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels. Conversely, A₂A and A₂B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP.[3] This modulation of cAMP levels subsequently influences the activity of Protein Kinase A (PKA) and downstream signaling pathways.[4]

Adenosine_Signaling_Pathway cluster_receptors Adenosine Receptors A1 A1 AC Adenylyl Cyclase A1->AC Inhibition (-) A2A A2A A2A->AC Stimulation (+) A2B A2B A2B->AC Stimulation (+) A3 A3 A3->AC Inhibition (-) Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2. Adenosine receptor-mediated signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for the comparative analysis of this compound and Adenosine.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

This protocol outlines a general method for the separation and quantification of nucleosides like this compound and Adenosine.

Objective: To determine the purity and concentration of this compound and Adenosine in a sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • This compound and Adenosine standards

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 70% A, 30% B

      • 25-30 min: Hold at 70% A, 30% B

      • 30-35 min: Return to 100% A

      • 35-40 min: Re-equilibration at 100% A

  • Data Analysis: Identify peaks based on the retention times of the standards. Quantify the concentration by comparing the peak area of the sample to a standard curve.

HPLC_Workflow Sample_Prep Sample Preparation HPLC HPLC System (C18 Column) Sample_Prep->HPLC Injection Detection UV Detector (260 nm) HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Figure 3. General workflow for HPLC analysis of nucleosides.
In Vitro AMPK Kinase Activity Assay

This protocol describes a method to measure the activation of AMPK by this compound.

Objective: To quantify the kinase activity of AMPK in the presence of this compound (as its active form, ZMP).

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (AMPK substrate)

  • This compound (to be converted to ZMP in a cellular context or use ZMP directly)

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM EDTA)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, SAMS peptide, and the test compound (ZMP or a vehicle control).

  • Enzyme Addition: Add the recombinant AMPK enzyme to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter. Increased radioactivity corresponds to higher AMPK activity.

In Vitro PKA Kinase Activity Assay

This protocol details a method to assess the effect of Adenosine on PKA activity via its influence on cAMP levels.

Objective: To measure the kinase activity of PKA in response to stimuli that modulate cAMP levels (indirectly affected by Adenosine receptor activation).

Materials:

  • PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • cAMP (as an activator)

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: Combine the kinase assay buffer, PKA substrate peptide, and varying concentrations of cAMP in a microcentrifuge tube.

  • Enzyme Addition: Add the PKA catalytic subunit to the reaction mixture.

  • Initiate Reaction: Start the reaction by the addition of [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Stop and Wash: Stop the reaction and wash the P81 papers as described in the AMPK assay protocol.

  • Quantification: Measure the incorporated ³²P using a scintillation counter. PKA activity will be proportional to the cAMP concentration.

Conclusion

The structural disparity between this compound's 5-aminoimidazole-4-carboxamide ring and Adenosine's adenine ring is the primary determinant of their distinct pharmacological profiles. This compound's role as a prodrug for the AMPK activator ZMP positions it as a therapeutic candidate for metabolic and ischemic conditions. In contrast, Adenosine's function as a signaling molecule through its diverse receptor subtypes implicates it in a wide array of physiological processes, from neurotransmission to inflammation. A thorough understanding of these structural and functional differences is paramount for the rational design of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Acadesine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest for its therapeutic potential in various conditions, including ischemic-reperfusion injury and certain cancers. Its pharmacological effects are critically dependent on its entry into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound, focusing on the transporters involved, the kinetics of transport, and the subsequent intracellular signaling events. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.

Primary Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound is a critical first step for its biological activity. As a nucleoside analog, this compound utilizes specific membrane transport proteins to cross the cell membrane.

Role of Equilibrative Nucleoside Transporters (ENTs)

The primary route of this compound entry into cells is through members of the equilibrative nucleoside transporter (ENT) family, which are part of the SLC29 solute carrier family. These transporters are bidirectional and sodium-independent, facilitating the movement of nucleosides down their concentration gradient. The two best-characterized members of this family, ENT1 (SLC29A1) and ENT2 (SLC29A2), are the principal transporters responsible for this compound uptake.

Studies have demonstrated that inhibition of these transporters effectively blocks the intracellular accumulation of this compound and its subsequent biological effects. For instance, the classic ENT inhibitor nitrobenzylthioinosine (NBTI) has been shown to completely inhibit this compound-induced apoptosis and the phosphorylation of its downstream target, AMPK. This highlights the essential role of ENTs in mediating the cellular entry of this compound. The uptake of this compound via ENTs is crucial for its subsequent phosphorylation to ZMP, a necessary step for its therapeutic action[1].

Quantitative Analysis of this compound Transport

A quantitative understanding of this compound transport is essential for predicting its cellular pharmacokinetics and pharmacodynamics. This section summarizes the available quantitative data on the transporters involved.

Transporter Kinetics

Table 1: Kinetic Parameters for Adenosine Transport by Human Equilibrative Nucleoside Transporters

TransporterSubstrateKm (µM)Vmax (nmol/mg protein/min)Source
hENT1Adenosine215 ± 34578 ± 23.4[3][4]

Note: This data is for the natural substrate adenosine and is provided as a reference due to the lack of specific kinetic data for this compound.

Inhibition of this compound Uptake

The differential sensitivity of ENT1 and ENT2 to specific inhibitors is a key tool for dissecting their relative contributions to this compound transport. Nitrobenzylthioinosine (NBMPR) is a potent inhibitor of ENT1 with a very high affinity, while its affinity for ENT2 is significantly lower. Dipyridamole, another widely used ENT inhibitor, blocks both ENT1 and ENT2, but with a higher potency for ENT1.

Table 2: Inhibitor Sensitivity of Human Equilibrative Nucleoside Transporters

InhibitorTransporterIC50KiSource
NBMPR hENT10.4 ± 0.1 nM-[5]
hENT22.8 ± 0.3 µM-[5]
Dipyridamole hENT15.0 ± 0.9 nM8.18 nM[5][6]
hENT2356 ± 13 nM-[5]

IC50 and Ki values were determined using uridine or other natural nucleosides as substrates.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's cellular uptake. The following sections provide representative protocols for key experiments.

Radiolabeled this compound Uptake Assay

This protocol is a standard method for quantifying the cellular uptake of this compound using a radiolabeled form (e.g., [14C]this compound or [3H]this compound).

Objective: To measure the rate of this compound uptake into cultured cells.

Materials:

  • Cultured cells (e.g., a cancer cell line known to express ENTs)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Radiolabeled this compound (e.g., [14C]AICAR)

  • Unlabeled this compound

  • Transport inhibitors (e.g., NBMPR, dipyridamole)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well culture plates (e.g., 24-well plates)

  • Filtration apparatus with glass fiber filters (optional)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Add transport buffer to each well and pre-incubate for 10-15 minutes at 37°C to equilibrate.

  • Initiation of Uptake: To initiate the uptake, aspirate the buffer and add the transport buffer containing the desired concentration of radiolabeled this compound. For competition or inhibition studies, add the unlabeled this compound or inhibitors at the desired concentrations along with the radiolabeled substrate.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) at 37°C. It is crucial to perform initial time-course experiments to ensure that the measurements are taken during the linear phase of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS containing a high concentration of unlabeled this compound or an ENT inhibitor (e.g., 10 µM NBMPR) to displace any non-specifically bound radiolabel.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., in pmol/mg protein). Calculate the initial rate of uptake from the linear portion of the time-course data. For kinetic analysis, perform the uptake assay at various concentrations of radiolabeled this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Quantification of Intracellular ZMP by HPLC

Following its uptake, this compound is rapidly phosphorylated to ZMP. Measuring the intracellular concentration of ZMP is a direct indicator of both uptake and metabolic activation.

Objective: To quantify the intracellular levels of ZMP following this compound treatment.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Perchloric acid (PCA) or other suitable extraction solvent

  • Potassium carbonate (K2CO3) for neutralization

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a phosphate buffer with an ion-pairing agent like tetrabutylammonium)

  • ZMP standard

Procedure:

  • Cell Treatment and Harvesting: Treat cultured cells with this compound for the desired time. After incubation, rapidly wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 0.4 M PCA) and vortex vigorously. Incubate on ice for 20-30 minutes to allow for complete protein precipitation.

  • Neutralization: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant and neutralize it by adding a calculated amount of K2CO3. The formation of a precipitate (KClO4) will occur.

  • Sample Clarification: Centrifuge the neutralized samples again to pellet the precipitate. The resulting supernatant contains the intracellular metabolites, including ZMP.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the HPLC system.

    • Separate the metabolites using a gradient elution with a suitable mobile phase.

    • Detect ZMP using a UV detector at its absorbance maximum (approximately 268 nm).

  • Quantification: Create a standard curve using known concentrations of a ZMP standard. Quantify the amount of ZMP in the cell extracts by comparing the peak area to the standard curve. Normalize the results to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

The cellular uptake of this compound initiates a cascade of intracellular events, primarily through the activation of AMP-activated protein kinase (AMPK).

This compound-Induced AMPK Signaling Pathway

Once inside the cell, this compound is phosphorylated by adenosine kinase to its active form, ZMP. ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK. The activation of AMPK, a central regulator of cellular energy homeostasis, leads to a variety of downstream effects, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like protein and lipid synthesis.

Acadesine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acadesine_ext This compound ENT ENT1 / ENT2 Acadesine_ext->ENT Transport Acadesine_int This compound ENT->Acadesine_int AK Adenosine Kinase Acadesine_int->AK Phosphorylation ZMP ZMP AK->ZMP AMPK AMPK ZMP->AMPK Activation Downstream Downstream Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream Modulation

Caption: this compound cellular uptake and subsequent activation of the AMPK signaling pathway.

Experimental Workflow for Investigating this compound Uptake

The following diagram illustrates a typical workflow for characterizing the cellular uptake of this compound, from initial uptake experiments to the identification of the specific transporters involved.

Experimental_Workflow start Start: Hypothesize this compound uptake is transporter-mediated uptake_assay Perform radiolabeled This compound uptake assay start->uptake_assay time_course Time-course experiment to determine linear uptake phase uptake_assay->time_course inhibition_assay Perform uptake assay with ENT inhibitors (NBMPR, Dipyridamole) uptake_assay->inhibition_assay concentration_dependence Concentration-dependence experiment to determine Km and Vmax time_course->concentration_dependence end Conclusion: Identify primary transporters and characterize kinetics concentration_dependence->end analyze_inhibition Analyze IC50 values to differentiate ENT1 vs. ENT2 contribution inhibition_assay->analyze_inhibition knockdown_knockout Utilize ENT1/ENT2 knockdown or knockout cell lines analyze_inhibition->knockdown_knockout confirm_transporter Confirm specific transporter involvement by comparing uptake in modified vs. wild-type cells knockdown_knockout->confirm_transporter confirm_transporter->end

Caption: A logical workflow for the experimental investigation of this compound cellular uptake mechanisms.

Conclusion

The cellular uptake of this compound is a transporter-mediated process, primarily facilitated by the equilibrative nucleoside transporters ENT1 and ENT2. The efficiency of this uptake is a key determinant of the subsequent activation of the AMPK signaling pathway and the ultimate pharmacological effects of the compound. A thorough understanding of the transport kinetics and the specific transporters involved is crucial for the rational design of this compound-based therapies and for predicting drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms governing the cellular disposition of this promising therapeutic agent.

References

Acadesine: A Comprehensive Technical Guide to its Pharmacological Properties as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest as a multifaceted research tool.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3] This property has positioned this compound as an invaluable agent for investigating metabolic pathways, cellular stress responses, and the potential therapeutic targeting of various diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to aid researchers in their study design and interpretation.

Core Pharmacological Properties

This compound exerts its biological effects primarily through its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a mimic of adenosine monophosphate (AMP).[4][5] ZMP allosterically activates AMPK, initiating a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.[4][5]

Key pharmacological actions of this compound include:

  • AMPK Activation: By mimicking AMP, ZMP activates AMPK without altering the cellular AMP:ATP ratio.[2][6] This leads to the phosphorylation and modulation of numerous downstream targets involved in metabolism and cell growth.

  • Metabolic Regulation: this compound influences glucose and lipid metabolism. It has been shown to stimulate glucose uptake in skeletal muscle and inhibit fatty acid and sterol synthesis.[1][7]

  • Cardioprotection: this compound has demonstrated significant cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[8][9] It is believed to precondition the myocardium, reduce infarct size, and improve recovery after ischemic events.[1][9]

  • Anti-inflammatory Effects: The activation of AMPK by this compound can lead to anti-inflammatory responses.[10]

  • Induction of Apoptosis: In various cancer cell lines, particularly those of B-cell origin, this compound has been shown to induce apoptosis.[11][12] This effect is often, but not always, dependent on AMPK activation.[11][12]

  • AMPK-Independent Effects: Research has revealed that this compound can also exert effects independently of AMPK, notably through the inhibition of the Protein Kinase D1 (PKD1) pathway.[13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the efficacy and potency of this compound in various experimental models.

Cell Line/ModelEffectParameterValueReference(s)
B-cell chronic lymphocytic leukemia (B-CLL) cellsInduction of apoptosisEC50380 ± 60 µM[11]
K562 (chronic myelogenous leukemia) cellsInhibition of colony formationEffective Concentration0.25 mM (initial) - 2.5 mM (maximal)[6]
Isolated rat hepatocytesInhibition of fatty acid and sterol synthesisIC50~100 µM[14]
Isolated guinea pig heartProtection against oxidant-induced damageEC501 µM[2]
Human whole bloodInhibition of ADP-induced platelet aggregationIC50240 ± 60 µM[15]

Table 1: In Vitro Efficacy and Potency of this compound

Animal ModelConditionDosing RegimenEffectReference(s)
RabbitMyocardial ischemia-reperfusion2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min for 30 minLowered the threshold for ischemic preconditioning[16]
RabbitMyocardial ischemia-reperfusion2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min infusionExtended the window of protection from ischemic preconditioning[17]
Mouse (xenograft)K562 cell tumor50 mg/kgSignificantly reduced tumor formation
PigEndotoxemia10 mg/kgInhibited LPS-induced pulmonary capillary protein permeability

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

AMPK-Dependent Signaling Pathway

This compound, upon conversion to ZMP, activates AMPK, which in turn regulates a multitude of downstream targets to restore cellular energy balance. Key effects include the inhibition of anabolic pathways (e.g., fatty acid and protein synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).

AMPK_Pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound ZMP ZMP This compound->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition mTORC1 mTORC1 AMPK->mTORC1 Inhibition GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulation Glycolysis Glycolysis AMPK->Glycolysis Stimulation FattyAcid_Ox Fatty Acid Oxidation AMPK->FattyAcid_Ox Stimulation FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Protein_Synth Protein Synthesis mTORC1->Protein_Synth Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK-dependent signaling pathway activated by this compound.

AMPK-Independent Signaling: Protein Kinase D1 (PKD1) Pathway

Recent studies have shown that this compound can also exert its effects through AMPK-independent mechanisms. One such pathway involves the inhibition of Protein Kinase D1 (PKD1), a serine/threonine kinase implicated in cell proliferation, survival, and motility.[13] this compound-induced inhibition of PKD1 activity leads to its cytoplasmic accumulation and prevents its nuclear translocation, thereby affecting downstream gene expression.[13]

PKD1_Pathway This compound This compound PKD1_active Active PKD1 (Nuclear) This compound->PKD1_active Inhibition PKD1_inactive Inactive PKD1 (Cytoplasmic) PKD1_active->PKD1_inactive Prevents Nuclear Translocation HDACs HDAC4/5 PKD1_active->HDACs Phosphorylation PKD1_inactive->HDACs No Phosphorylation Gene_Expression Pro-proliferative Gene Expression HDACs->Gene_Expression Regulation

Caption: this compound-mediated inhibition of the PKD1 signaling pathway.

Experimental Protocols

Assessment of AMPK Activation by Western Blot

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • This compound (AICAR)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere and grow. Treat cells with desired concentrations of this compound for the specified time. A common concentration range is 0.5-2 mM for 30 minutes to 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, B-CLL)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well for solid tumor lines; 0.5-1.0x10⁵ cells/mL for leukemic lines).[6] Allow adherent cells to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

In Vivo Myocardial Ischemia-Reperfusion Injury Model (Mouse)

This protocol describes a surgical procedure to induce myocardial ischemia-reperfusion injury in mice to evaluate the cardioprotective effects of this compound.

Materials:

  • Male C57BL/6J mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • Suture (e.g., 8-0 silk)

  • This compound solution for injection

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.

  • Surgical Procedure:

    • Make a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia and Reperfusion:

    • Induce ischemia by tightening the ligature for a defined period (e.g., 30 minutes).

    • Administer this compound or vehicle at a specific time point (e.g., just before reperfusion).

    • Release the ligature to allow for reperfusion (e.g., for 24 hours).

  • Infarct Size Assessment:

    • Excise the heart and slice it into sections.

    • Stain the sections with TTC to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the area at risk.

Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells.

Materials:

  • Cell line of interest (e.g., L6 myotubes)

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture cells to confluency. Prior to the assay, starve the cells in glucose-free medium for a defined period (e.g., 1-3 hours).

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time to stimulate glucose uptake.

  • 2-NBDG Incubation: Add 2-NBDG to the cells at a final concentration of, for example, 100 µM, and incubate for a short period (e.g., 20-30 minutes).

  • Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

Experimental Workflows

western_blot_workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of AMPK activation.

mtt_assay_workflow start Start: Cell Seeding (96-well plate) treatment This compound Treatment (Dose-response) start->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (2-4 hours) mtt_add->incubation solubilize Add Solubilization Solution incubation->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis (IC50) read->analysis

Caption: Workflow for MTT cell viability assay.

Conclusion

This compound is a powerful and versatile research tool with well-characterized effects on cellular metabolism and signaling pathways. Its ability to activate AMPK provides a valuable mechanism for studying energy homeostasis, while its AMPK-independent actions are expanding our understanding of its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research settings, from basic cell biology to preclinical drug development. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible results.

References

Methodological & Application

Acadesine Treatment In Vitro: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICA-riboside, is a cell-permeable nucleoside analog that has garnered significant interest in biomedical research.[1] Upon cellular uptake, this compound is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[2][3] ZMP mimics the effects of AMP, leading to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][4] Activation of AMPK can influence a variety of downstream signaling pathways, impacting cellular processes such as glucose uptake, fatty acid oxidation, and protein synthesis.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound's primary mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] Once inside the cell, this compound is converted to ZMP, which allosterically activates AMPK.[2] This activation triggers a cascade of downstream events aimed at restoring cellular energy balance. AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the phosphorylation and activation of proteins involved in glucose transport and catabolism.[4]

While AMPK activation is the most well-documented effect, some studies suggest that this compound may also have AMPK-independent effects.[2][6]

Applications in Cell Culture

This compound is a versatile tool for in vitro studies across various research areas:

  • Metabolic Studies: Investigating the regulation of glucose and lipid metabolism.[4]

  • Cancer Research: Studying the induction of apoptosis and inhibition of proliferation in various cancer cell lines, particularly in hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][7][8]

  • Cardioprotection Research: Examining its protective effects against ischemia-reperfusion injury.[4]

  • Inflammation Research: Exploring its anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for this compound treatment in various in vitro models, as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell Line/TypeEffect StudiedEffective Concentration (mM)Reference
B-cell chronic lymphocytic leukemia (B-CLL)Apoptosis induction0.38 (EC50)[5][9]
B-CLL cellsDecreased cell viability0.5[5]
Mantle Cell Lymphoma (MCL) cell linesInhibition of proliferation (IC50)< 1 to > 2[7]
K562 (chronic myelogenous leukemia)Inhibition of colony formation0.25 - 2.5[5]
Rat HepatocytesAMPK activation0.5[5]
3T3-L1 AdipocytesAMPK activation0.2 - 0.5[5]
C2C12 MyotubesAMPK activation1[5]
NeutrophilsReduction of CD18 expression1[5]

Table 2: Incubation Times for this compound Treatment

Cell Line/TypeEffect StudiedIncubation TimeReference
Rat HepatocytesAMPK activation (transient)15 - 40 minutes[5]
C2C12 MyotubesAMPK activation1 hour[5]
3T3-L1 AdipocytesAMPK activation5 hours - 9 days[5]
Mantle Cell Lymphoma (MCL) cell linesInhibition of proliferation24 - 48 hours[7]
K562 (chronic myelogenous leukemia)Inhibition of colony formation10 days[5]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Adherent or Suspension Cells

This protocol provides a general guideline for treating cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental endpoint.

Materials:

  • This compound (AICAR) powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) for reconstitution

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile serological pipettes and pipette tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound by dissolving the powder in sterile DMSO or PBS. For example, to prepare a 100 mM stock solution, dissolve 25.82 mg of this compound (MW: 258.23 g/mol ) in 1 mL of solvent.

    • Vortex briefly to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed cells at a density appropriate for the duration of the experiment to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • For suspension cells, add the appropriate volume of the this compound-containing medium directly to the cell suspension.

    • For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest this compound concentration) in your experimental setup.

  • Incubation:

    • Return the cells to the incubator and incubate for the desired period (e.g., 1 hour for acute AMPK activation studies, or 24-72 hours for apoptosis or proliferation assays).

  • Downstream Analysis:

    • Following incubation, harvest the cells for downstream analysis, such as Western blotting for phosphorylated AMPK, cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), or gene expression analysis.

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol describes how to assess the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Visualizations

Acadesine_Mechanism_of_Action This compound This compound (extracellular) Cell_Membrane This compound->Cell_Membrane Adenosine Transporter Acadesine_intra This compound (intracellular) Cell_Membrane->Acadesine_intra ZMP ZMP Acadesine_intra->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Effects (e.g., ↓Fatty Acid Synthesis, ↑Glucose Uptake) pAMPK->Downstream

Caption: this compound cellular uptake and AMPK activation pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound (Stock Solution) Prepare_Media Prepare Treatment Media (Dilute Stock) Reconstitute->Prepare_Media Seed_Cells Seed Cells in Culture Vessel Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Media->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analysis Downstream Analysis (e.g., Western Blot, Viability Assay) Harvest_Cells->Analysis

Caption: General experimental workflow for in vitro this compound treatment.

References

Application Notes and Protocols for In Vivo Administration of Acadesine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICA-riboside or AICAR, is a cell-permeable nucleoside that, upon cellular uptake, is phosphorylated to AICA ribotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] By activating AMPK, this compound mimics a low-energy state, triggering a cascade of metabolic adjustments including the stimulation of glucose uptake and fatty acid oxidation. Its ability to modulate key metabolic and signaling pathways has made it a valuable tool in preclinical research, with therapeutic potential investigated for cardiac ischemic injury, cancer, diabetes, and neurodegenerative disorders.[2][4][5]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models across various research fields, summarize quantitative outcomes, and illustrate key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects through both AMPK-dependent and independent pathways.

1. AMPK-Dependent Signaling Pathway

The primary mechanism of this compound involves the activation of AMPK.[2] Once inside the cell, this compound is converted to ZMP, which allosterically activates AMPK.[6] This activation initiates signaling cascades that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. Key downstream effects include increased glucose uptake via translocation of GLUT-4 transporters, enhanced fatty acid oxidation, and inhibition of energy-intensive processes like protein synthesis.[2]

Acadesine_AMPK_Pathway cluster_outcomes Downstream Effects This compound This compound (AICAR) (extracellular) Transport Nucleoside Transporter This compound->Transport Enters cell via Acadesine_intra This compound (intracellular) Transport->Acadesine_intra ZMP ZMP (AMP Mimetic) Acadesine_intra->ZMP Adenosine Kinase AMPK AMPK Activation ZMP->AMPK Allosteric Activation Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake FAO ↑ Fatty Acid Oxidation AMPK->FAO Apoptosis_Supp ↓ Apoptosis AMPK->Apoptosis_Supp Energy_Prod ↑ ATP Production AMPK->Energy_Prod

Caption: this compound's AMPK-dependent signaling pathway.

2. AMPK-Independent Signaling Pathway (Hippo Pathway)

Recent studies have revealed that this compound can also exert anti-proliferative effects independently of AMPK.[7][8] In this pathway, this compound treatment leads to the upregulation of the Large Tumor Suppressor Kinases (LATS) 1 and 2.[8] Activated LATS1/2 then phosphorylate and inhibit the transcriptional co-activators YAP1 and TAZ, key downstream effectors of the Hippo pathway.[8] This inhibition prevents their nuclear translocation and subsequent activation of pro-proliferative genes.[7]

Acadesine_Hippo_Pathway This compound This compound (AICAR) LATS ↑ LATS1 / LATS2 Expression This compound->LATS AMPK-Independent YAP_TAZ_P p-YAP1 / p-TAZ (Cytoplasmic Sequestration) LATS->YAP_TAZ_P Phosphorylates YAP_TAZ YAP1 / TAZ (Cytoplasm) YAP_TAZ_Nuc YAP1 / TAZ (Nucleus) YAP_TAZ->YAP_TAZ_Nuc Nuclear Translocation YAP_TAZ_P->YAP_TAZ_Nuc Inhibits Proliferation Cell Proliferation & Survival Genes YAP_TAZ_Nuc->Proliferation Activates

Caption: this compound's AMPK-independent anti-proliferative pathway.

General Administration Protocols

1. Reconstitution and Storage

  • Form: this compound is typically supplied as a lyophilized powder.

  • Reconstitution: For in vivo use, reconstitute the powder in a sterile vehicle such as 0.9% saline or phosphate-buffered saline (PBS). Ensure the powder is completely dissolved by gentle swirling.

  • Storage: Store lyophilized vials at or below -20°C.[9] After reconstitution, it is recommended to use the solution fresh. Do not store aqueous solutions for more than one day to ensure stability and prevent contamination.[9]

2. Dosage and Administration Route

  • Dosage Range: The effective dose of this compound in mice can vary significantly depending on the model and therapeutic goal. Published studies commonly use doses ranging from 250 mg/kg to 500 mg/kg.[10][11]

  • Administration Route: The most common route for systemic delivery in mouse models is intraperitoneal (i.p.) injection. Intravenous (i.v.) infusion has also been used, particularly in cardiac ischemia models.[12] The poor oral bioavailability of this compound makes it unsuitable for oral gavage administration in most research settings.[5][13]

Application-Specific Notes and Protocols

Application 1: Oncology - Mantle Cell Lymphoma (MCL) Xenograft Model

This compound has demonstrated antitumoral effects in preclinical cancer models, both as a monotherapy and in combination with other agents like rituximab.[14]

Quantitative Data Summary

Treatment GroupDose & ScheduleOutcome MetricResultReference
Vehicle ControlEquivalent volume of vehicleMean Tumor SizeBaseline[14]
This compound400 mg/kg, i.p., 5 days/weekTumor Size Reduction31.22 ± 15.68%[14]
Rituximab10 mg/kg, i.p., 1 day/weekTumor Size Reduction63.85 ± 10.88%[14]
This compound + RituximabCombination of above schedulesTumor Size Reduction~100% (almost complete inhibition)[14]

Experimental Protocol

This protocol is adapted from the methodology used to evaluate this compound in a mantle cell lymphoma xenograft model.[14]

  • Animal Model: CB17-SCID (Severe Combined Immunodeficient) mice are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation:

    • Culture JEKO-1 (human MCL) cells under standard conditions.

    • Subcutaneously inject a suspension of JEKO-1 cells into the flank of each mouse.[15]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[15]

  • Treatment Protocol:

    • Randomize mice into four treatment cohorts (n=6 per group): Vehicle, this compound monotherapy, Rituximab monotherapy, and this compound + Rituximab combination therapy.[14]

    • This compound Group: Administer this compound at 400 mg/kg body weight via intraperitoneal (i.p.) injection, five days a week.[14]

    • Rituximab Group: Administer Rituximab at 10 mg/kg body weight via i.p. injection, once a week.[14]

    • Combination Group: Administer both drugs according to their respective schedules.[14]

    • Vehicle Group: Administer an equivalent volume of the vehicle used for drug reconstitution.

  • Monitoring and Endpoints:

    • Monitor animal body weight and vital signs regularly to assess treatment tolerance.[14]

    • Measure tumor volume with calipers at least twice weekly.[15][16]

    • At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., weight measurement, gene expression profiling, immunohistochemistry).[14]

MCL_Xenograft_Workflow cluster_treatment Treatment Phase start Start: CB17-SCID Mice implant Subcutaneous Implantation of JEKO-1 MCL Cells start->implant growth Tumor Growth Phase (to 100-150 mm³) implant->growth randomize Randomize into 4 Groups (n=6 per group) growth->randomize group1 Vehicle Control randomize->group1 Group 1 group2 This compound (400 mg/kg, 5x/week) randomize->group2 Group 2 group3 Rituximab (10 mg/kg, 1x/week) randomize->group3 Group 3 group4 Combination Therapy randomize->group4 Group 4 monitor Monitor: - Tumor Volume (2x/week) - Body Weight - Vital Signs group1->monitor group2->monitor group3->monitor group4->monitor endpoint Endpoint Analysis: - Harvest Tumors - Gene Expression Profiling - Immunohistochemistry monitor->endpoint

Caption: Experimental workflow for an MCL xenograft mouse model.
Application 2: Cardioprotection - Myocardial Ischemia/Reperfusion (I/R) Injury Model

This compound has been investigated for its ability to protect cardiac tissue from ischemic injury, primarily by increasing adenosine levels during metabolic stress and activating AMPK.[17]

Quantitative Data Summary

Treatment Group (Rabbit Model)Ischemia/Reperfusion ProtocolOutcome MetricResult (% of Risk Zone)Reference
Control30 min ischemia / 3 h reperfusionInfarct Size40.2 ± 3.5%[12]
This compound AloneThis compound pre-treatment + I/RInfarct Size38.5 ± 4.5% (not significant)[12]
2 min Preconditioning + I/R2 min ischemia + 10 min reperfusion before main I/RInfarct Size43.2 ± 5.1% (not significant)[12]
This compound + 2 min PreconditioningThis compound pre-treatment + preconditioning + I/RInfarct Size18.1 ± 2.7% (p < 0.01)[12]

Experimental Protocol

This protocol describes the surgical procedure for a mouse model of myocardial I/R injury[18] combined with an this compound administration regimen adapted from related animal studies.[12]

  • Animal Model: C57BL/6 mice are commonly used for cardiovascular studies.

  • This compound Administration:

    • Administer this compound via intravenous (i.v.) infusion. A sample regimen involves a loading dose of 2.5 mg/kg/min for 5 minutes, followed by a maintenance dose of 0.5 mg/kg/min for 30 minutes, ending 10 minutes prior to ischemia.[12]

  • Surgical Procedure (I/R Model):

    • Anesthetize the mouse and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by the discoloration of the ventricle.

    • Maintain ischemia for a defined period (e.g., 30-60 minutes).[18]

    • Release the ligature to allow for reperfusion of the myocardium.

    • Continue reperfusion for a specified duration (e.g., 3 to 24 hours).[18]

  • Endpoint Analysis:

    • After the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the non-ischemic (blue) and ischemic (area at risk) zones.

    • Slice the heart and incubate with triphenyltetrazolium chloride (TTC) to distinguish the viable myocardium (red) from the infarcted tissue (white).

    • Quantify the infarct size as a percentage of the area at risk.[12]

Cardiac_IR_Workflow start Start: C57BL/6 Mouse drug_admin This compound Administration (Intravenous Infusion) start->drug_admin anesthesia Anesthesia & Ventilation drug_admin->anesthesia surgery Left Thoracotomy (Expose Heart) anesthesia->surgery ligation Ligate LAD Artery (Induce Ischemia for 30-60 min) surgery->ligation reperfusion Release Ligature (Initiate Reperfusion for 3-24h) ligation->reperfusion analysis Infarct Size Analysis reperfusion->analysis endpoint 1. Delineate Area at Risk (Evans Blue) 2. Stain for Viability (TTC) 3. Quantify Infarct Size analysis->endpoint

Caption: Experimental workflow for a cardiac I/R injury mouse model.
Application 3: Cognition and Motor Function

Pharmacological activation of AMPK with this compound has been shown to improve cognitive and motor functions, particularly in aged mice, suggesting a role in mitigating age-related decline.[10]

Quantitative Data Summary

Animal ModelTreatment GroupDurationKey OutcomesReference
Young C57BL/6 Mice (5-7 wks)This compound (500 mg/kg, i.p.)3 daysImproved water maze performance and motor function[10]
Aged C57BL/6 Mice (23 mos)This compound (500 mg/kg, i.p.)14 daysImproved water maze performance and motor function[10]
AMPK-DN Transgenic MiceThis compound (500 mg/kg, i.p.)-No behavioral enhancement (supports muscle-mediated mechanism)[10]

Experimental Protocol

This protocol is based on a study investigating the effects of this compound on memory and motor function in young and aged mice.[10]

  • Animal Models:

    • Young (5-7 weeks old) and aged (23 months old) female C57BL/6 mice.

    • (Optional) Transgenic mice with a muscle-specific dominant-negative AMPK subunit (AMPK-DN) to verify the mechanism of action.[10]

  • Treatment Protocol:

    • Administer this compound (500 mg/kg) or saline vehicle via i.p. injection daily.

    • Treat young mice for 3-5 consecutive days.

    • Treat aged mice for 14 consecutive days.[10]

  • Behavioral Testing (Washout Period):

    • Allow a 2-week washout period after the final injection before commencing behavioral tests to avoid acute drug effects.

  • Assessment Methods:

    • Morris Water Maze: To assess spatial learning and memory. Record metrics such as escape latency and time spent in the target quadrant.

    • Rotarod Test: To evaluate motor coordination and balance. Measure the latency to fall from a rotating rod.[19]

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Tissue Analysis (Optional):

    • Following behavioral testing, harvest muscle (e.g., gastrocnemius) and brain (e.g., hippocampus) tissues for microarray or gene expression analysis to identify molecular changes.[10]

Neuro_Behavioral_Workflow cluster_testing Behavioral Assessment start Start: Young & Aged Mice treatment Daily i.p. Injection (this compound 500 mg/kg or Vehicle) Young: 3 days | Aged: 14 days start->treatment washout 2-Week Washout Period treatment->washout mwm Morris Water Maze (Spatial Memory) washout->mwm rotarod Rotarod Test (Motor Coordination) washout->rotarod openfield Open Field Test (Locomotion) washout->openfield endpoint Endpoint: - Analyze Behavioral Data - (Optional) Harvest Tissue for Gene Expression Analysis mwm->endpoint rotarod->endpoint openfield->endpoint

Caption: Experimental workflow for neuro-behavioral testing.

References

Application Notes and Protocols for Acadesine Stability in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICA-riboside, is an adenosine analog that functions as an AMP-activated protein kinase (AMPK) activator. It holds therapeutic potential for a variety of conditions, including certain cancers and cardiovascular disorders. As with any compound intended for research or clinical development, understanding its stability profile in relevant solvents is critical for ensuring the accuracy and reproducibility of experimental results and for developing stable pharmaceutical formulations.

These application notes provide a summary of the known stability information for this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions. Furthermore, detailed protocols for assessing the stability of this compound are provided, based on established principles of pharmaceutical stability testing.

This compound Stability Profile

Currently, detailed quantitative data on the stability of this compound in DMSO and various aqueous solutions, such as degradation rates and half-lives under different pH and temperature conditions, are not extensively available in publicly accessible literature. Commercial suppliers generally recommend storing this compound as a solid at -20°C for long-term stability. Stock solutions in DMSO are typically recommended for short-term storage at -20°C, with suggestions to use them within a month. For aqueous solutions, it is often advised to prepare them fresh and use them immediately, or store them at -20°C for a limited duration, avoiding multiple freeze-thaw cycles.

To address this gap, the following sections provide protocols for conducting systematic stability studies on this compound.

Data Presentation: Stability of this compound

The following tables are templates for presenting quantitative stability data for this compound, which can be populated upon completion of the experimental protocols outlined below.

Table 1: Stability of this compound in DMSO Solution

Storage Temperature (°C)Initial Concentration (mM)Concentration after 1 Month (mM)% DegradationHalf-life (t½) (Days)Appearance of Solution
25 (Room Temperature)
4
-20
-80

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at Various Temperatures

Storage Temperature (°C)Initial Concentration (mM)Concentration after 24 Hours (mM)% DegradationHalf-life (t½) (Hours)Appearance of Solution
37
25 (Room Temperature)
4
-20

Table 3: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHBuffer SystemInitial Concentration (mM)Concentration after 24 Hours (mM)% DegradationHalf-life (t½) (Hours)
3Citrate Buffer
5Acetate Buffer
7.4Phosphate Buffer
9Borate Buffer

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare standardized stock solutions of this compound in DMSO and aqueous buffers for stability testing.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

A. DMSO Stock Solution (e.g., 100 mM):

  • Tare a sterile, conical tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mM, add DMSO to a final volume of 1 mL for every 25.82 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C and -80°C for long-term stability studies.

B. Aqueous Stock Solution (e.g., 10 mM in PBS, pH 7.4):

  • Tare a sterile, conical tube on a calibrated analytical balance.

  • Weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of sterile PBS (pH 7.4) to achieve the target concentration.

  • Gently warm the solution to 37°C and vortex intermittently to aid dissolution.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter.

  • Use this solution immediately for experiments or aliquot for stability testing.

  • Label and store aliquots at various temperatures (4°C, -20°C, -80°C).

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (in a suitable solvent like water or acetonitrile)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Heating block or water bath

  • Photostability chamber (ICH Option 1 or 2)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Keep an aliquot of the this compound stock solution at -20°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method (see Protocol 3) to observe the formation of degradation products and the decrease in the parent this compound peak.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products, allowing for accurate quantification of its stability.

Instrumentation and Conditions (Representative):

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the this compound peak.

  • Linearity: Prepare a series of this compound standard solutions of known concentrations (e.g., 1-200 µg/mL) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Data Collection prep_solid This compound Powder prep_dmso DMSO Stock Solution prep_solid->prep_dmso prep_aqueous Aqueous Stock Solution prep_solid->prep_aqueous stress_acid Acid Hydrolysis prep_dmso->stress_acid stress_base Base Hydrolysis prep_dmso->stress_base stress_ox Oxidation prep_dmso->stress_ox stress_therm Thermal Stress prep_dmso->stress_therm stress_photo Photolytic Stress prep_dmso->stress_photo prep_aqueous->stress_acid prep_aqueous->stress_base prep_aqueous->stress_ox prep_aqueous->stress_therm prep_aqueous->stress_photo hplc Stability-Indicating HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc data Quantitative Data (% Degradation, Half-life) hplc->data

Figure 1: Experimental workflow for this compound stability testing.

ampk_pathway cluster_downstream Downstream Effects This compound This compound zmp ZMP (AICAR Monophosphate) This compound->zmp Phosphorylation ampk AMPK zmp->ampk Activation glucose_uptake Increased Glucose Uptake ampk->glucose_uptake fatty_acid_ox Increased Fatty Acid Oxidation ampk->fatty_acid_ox protein_synth_inh Inhibition of Protein Synthesis ampk->protein_synth_inh cell_growth_inh Inhibition of Cell Growth ampk->cell_growth_inh

Figure 2: this compound signaling pathway via AMPK activation.

Application Notes and Protocols for Gene Expression Analysis Following Acadesine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICA-riboside or AICAR, is an adenosine analog that has garnered significant interest in biomedical research and drug development. It is a cell-permeable compound that, once inside the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Consequently, this compound has been investigated for its therapeutic potential in various conditions, including metabolic disorders and cancer.[1][3]

Recent studies have unveiled a more complex mechanism of action for this compound, demonstrating that it can also modulate gene expression through AMPK-independent pathways.[4][5] Notably, at higher concentrations, this compound has been shown to inhibit Protein Kinase D1 (PKD1), leading to a rapid and robust downregulation of a class of genes known as immediate early genes (IEGs).[4] This discovery has opened new avenues for understanding this compound's pleiotropic effects and its potential applications in diseases such as acute lymphoblastic leukemia (ALL).[4]

These application notes provide detailed protocols for studying the effects of this compound treatment on gene expression in a relevant cell line model. The subsequent sections will cover the mechanism of action of this compound, step-by-step experimental procedures for cell culture, this compound treatment, RNA extraction, and gene expression analysis via RNA sequencing (RNA-Seq) and quantitative real-time PCR (RT-qPCR).

Mechanism of Action

This compound exerts its effects on cellular processes through two primary signaling pathways:

  • AMPK-Dependent Pathway: At lower concentrations, the intracellular accumulation of ZMP, the phosphorylated form of this compound, leads to the activation of AMPK.[1] Activated AMPK plays a crucial role in restoring cellular energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.[6] This pathway is central to the metabolic effects of this compound.

  • AMPK-Independent Pathway via PKD1 Inhibition: At higher concentrations, this compound has been shown to inhibit the activity of Protein Kinase D1 (PKD1).[4] This inhibition prevents the nuclear translocation of PKD1, leading to downstream effects on histone acetylation and, ultimately, the transcriptional repression of immediate early genes (IEGs) such as DUSP1, JUNB, and NFKBIA.[4] This pathway is particularly relevant for the rapid changes in gene expression observed shortly after this compound treatment in certain cancer cells.[4]

Below is a diagram illustrating these dual signaling pathways of this compound.

This compound's dual signaling pathways.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression. The human acute lymphoblastic leukemia cell line, NALM6, is used as an example, as studies have demonstrated its responsiveness to this compound.[4]

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line and Culture Conditions:

    • Culture NALM6 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[8]

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as sterile water or DMSO.

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • This compound Treatment:

    • Seed NALM6 cells in a T-25 flask or multi-well plate at a density of 5 x 10^5 cells/mL.

    • For a dose-response experiment, dilute the this compound stock solution in the culture medium to final concentrations ranging from 0.1 mM to 15 mM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 15 mM) and harvest the cells at different time points (e.g., 0, 45 minutes, 2 hours, 6 hours).[4]

    • Incubate the cells with this compound or vehicle control for the desired duration.

  • Cell Harvesting:

    • After the incubation period, transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

    • Proceed immediately to RNA extraction or store the cell pellet at -80°C.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction:

    • Isolate total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.

Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with 1 µg of high-quality total RNA per sample.

    • Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Quantify and pool the prepared libraries.

    • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Use tools like HTSeq or featureCounts to count the number of reads mapping to each gene.

    • Differential Gene Expression Analysis: Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis using tools like DAVID or GSEA.

Protocol 4: Validation of Gene Expression by RT-qPCR
  • Primer Design:

    • Design primers for the target genes of interest (e.g., DUSP1, JUNB, NFKBIA) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

    • Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

    • Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and gene in a 96- or 384-well plate.

    • Each reaction should contain cDNA, forward and reverse primers, and a SYBR Green master mix.

    • Include no-template controls (NTCs) to check for contamination.

  • Data Analysis:

    • Perform the qPCR reaction on a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt) and then to the control group (ΔΔCt). The fold change is calculated as 2-ΔΔCt.

Below is a diagram illustrating the experimental workflow.

cluster_wetlab Wet Lab Workflow cluster_bioinformatics Bioinformatics Workflow cluster_data_analysis Data Analysis cell_culture 1. Cell Culture (NALM6 cells) treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting rna_extraction 4. RNA Extraction & QC (RIN > 8) harvesting->rna_extraction library_prep 5a. RNA-Seq Library Preparation rna_extraction->library_prep cdna_synthesis 5b. cDNA Synthesis rna_extraction->cdna_synthesis sequencing 6a. Sequencing (e.g., Illumina) library_prep->sequencing seq_qc 7a. Raw Read QC (FastQC) sequencing->seq_qc rt_qpcr 6b. RT-qPCR cdna_synthesis->rt_qpcr qpcr_analysis 7b. ΔΔCt Analysis rt_qpcr->qpcr_analysis alignment 8a. Alignment (STAR) seq_qc->alignment quantification 9a. Quantification (featureCounts) alignment->quantification deg_analysis 10a. Differential Expression (DESeq2/edgeR) quantification->deg_analysis pathway_analysis 11a. Pathway Analysis (GSEA) deg_analysis->pathway_analysis

Experimental workflow diagram.

Data Presentation

The following tables provide examples of how to present quantitative gene expression data obtained from RNA-Seq and RT-qPCR experiments. The data presented here is hypothetical but reflects the expected downregulation of immediate early genes following this compound treatment as described in the literature.[4]

Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (RNA-Seq Data)

Gene SymbolLog2 Fold Changep-valueFDRRegulation
DUSP1-2.581.2e-62.5e-5Downregulated
JUNB-2.133.5e-66.8e-5Downregulated
NFKBIA-1.987.9e-61.5e-4Downregulated
FOS-3.202.1e-75.0e-6Downregulated
EGR1-2.855.4e-79.8e-6Downregulated
NR4A1-2.411.5e-62.8e-5Downregulated

Table 2: Validation of RNA-Seq Data by RT-qPCR

Gene SymbolAverage Fold Change (2-ΔΔCt)Standard Deviationp-value
DUSP10.170.04<0.001
JUNB0.230.06<0.001
NFKBIA0.250.05<0.001

Table 3: Example Primer Sequences for RT-qPCR

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
DUSP1ACCACCACCGTGTTCAACTTCTCAAGGAGCATGGAGTCCC
JUNBGCAAAGCCCTGGAGATGAGTGAGGTTTGAGGGTCCGCTTT
NFKBIACTCCGAGACTTTCGAGGAAATACGCCATTGTAGTTGGTAGCCTTCA
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

References

Application Notes and Protocols for Cell Viability Assays with Acadesine in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICA-riboside, is a purine nucleoside analog that has demonstrated significant anti-leukemic properties.[1][2] It is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] Activation of AMPK by this compound can lead to the induction of apoptosis (programmed cell death) in various leukemia cell lines, making it a promising candidate for targeted cancer therapy.[1] These application notes provide detailed protocols for assessing the effects of this compound on the viability of leukemia cell lines.

Mechanism of Action

This compound enters the cell and is phosphorylated to AICA-ribotide (ZMP), which mimics adenosine monophosphate (AMP).[3][4] This leads to the activation of AMPK.[4] The downstream effects of AMPK activation in leukemia cells include the inhibition of proliferative pathways and the induction of apoptosis. Studies have shown that this compound-induced apoptosis can be mediated through the activation of caspases and the release of cytochrome c from mitochondria.[5] Notably, this pro-apoptotic effect has been observed to be independent of the p53 tumor suppressor protein, which is often mutated in cancer.[2][5] While the primary mechanism is AMPK-dependent, some research also points to an AMPK-independent pathway involving the downregulation of immediate early genes through the protein kinase D1 (PKD1) pathway in acute lymphoblastic leukemia (ALL) cells.[6] In some chronic myelogenous leukemia (CML) cell lines, this compound has been shown to induce autophagic cell death.[7]

Data Presentation

The following tables summarize the effects of this compound on various leukemia cell lines as reported in the literature.

Table 1: IC50 and LD50 Values of this compound in Mantle Cell Lymphoma (MCL) Cell Lines after 48 hours

Cell LineIC50 (mM)LD50 (mM)
REC-1< 1< 1
JEKO-1< 1< 1
UPN-1< 1< 1
JVM-2< 1< 1
MAVER-1< 1< 1
Z-138< 1< 1
MINO> 2> 2
HBL-2> 2> 2
GRANTA-519> 2> 2

Data adapted from a study on the cytotoxic effects of this compound in MCL cell lines. The IC50 (inhibitory concentration 50%) was determined by MTT assay, and the LD50 (lethal dose 50%) was determined by Annexin V assay.[3]

Table 2: Effect of this compound on Cell Viability in Chronic Lymphocytic Leukemia (B-CLL) Cells

Cell TypeEC50 (µM)
B-CLL Cells380 +/- 60

EC50 (half-maximal effective concentration) was determined for this compound-induced apoptosis in B-CLL cells.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on leukemia cell lines by measuring metabolic activity.[8][9]

Materials:

  • Leukemia cell line of interest

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines) in a final volume of 100 µL per well.[10]

    • Include wells with medium only as a blank control.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the wells.

    • Include untreated wells as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by using a plate shaker for about 15 minutes.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells following this compound treatment using Annexin V-FITC and PI staining followed by flow cytometry analysis.[11][12][13]

Materials:

  • Leukemia cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat leukemia cells with various concentrations of this compound as described in the MTT assay protocol for the desired time period.

  • Cell Harvesting and Washing:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

    • The different cell populations can be identified as:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive[12][15]

Visualizations

Acadesine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane Acadesine_ext This compound Transporter Nucleoside Transporter Acadesine_ext->Transporter Uptake Acadesine_int This compound Transporter->Acadesine_int ZMP ZMP (AICAR) Acadesine_int->ZMP Phosphorylation PKD1 PKD1 Acadesine_int->PKD1 Inhibits AMPK AMPK ZMP->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Induces IEG Immediate Early Genes PKD1->IEG Regulates Cell_Death Cell Death IEG->Cell_Death Suppression leads to

Caption: this compound signaling pathways in leukemia cells.

Experimental_Workflow cluster_assays Viability Assays start Start: Leukemia Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin mtt_steps 1. Add MTT 2. Incubate 3. Solubilize 4. Read Absorbance mtt->mtt_steps flow 1. Stain Cells 2. Flow Cytometry Analysis annexin->flow end End: Data Analysis mtt_steps->end flow->end

Caption: Experimental workflow for cell viability assays.

References

Application Notes and Protocols: Generation of Acadesine Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine (also known as AICAR) is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, this compound is phosphorylated to ZMP, an AMP mimic, which allosterically activates AMPK. The activation of the AMPK signaling pathway plays a crucial role in cellular energy homeostasis, regulating glucose and lipid metabolism, and influencing cell growth and apoptosis. Understanding the dose-dependent effects of this compound is critical for its application in various research areas, including metabolic diseases, oncology, and cardiology.

These application notes provide detailed protocols for generating in vitro dose-response curves for this compound. The described methods will enable researchers to assess the impact of this compound on cell viability, confirm target engagement through AMPK activation, and quantify the expression of downstream target genes.

Key Experimental Protocols

This section details the step-by-step methodologies for three key experiments to characterize the in vitro dose-response of this compound.

Cell Viability Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (CAS 2627-69-2)

  • Cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the crystals completely.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 or EC50 value.[1][2]

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with this compound (Dose Range) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Generate Dose-Response Curve & Calculate IC50/EC50 G->H

Experimental workflow for the MTT-based cell viability assay.

Western Blot for AMPK Activation

This protocol is for the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a key indicator of its activation, in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172) antibody

    • Rabbit anti-AMPKα antibody

    • Mouse anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG, HRP-linked antibody

    • Anti-mouse IgG, HRP-linked antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-1.5 hours.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies for total AMPK and a loading control like β-actin.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-AMPK to total AMPK for each treatment condition.

G cluster_pathway This compound-Induced AMPK Signaling Pathway This compound This compound ZMP ZMP This compound->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Targets (e.g., PGC-1α, ULK1) pAMPK->Downstream Phosphorylation & Regulation

This compound activates AMPK, leading to downstream signaling.

Quantitative PCR (qPCR) for Downstream Target Gene Expression

This protocol outlines the steps to quantify the mRNA expression levels of AMPK downstream target genes, such as PGC-1α (a master regulator of mitochondrial biogenesis) and ULK1 (a key initiator of autophagy), in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR-grade water

  • qPCR primers (see table below)

  • qPCR instrument

Validated qPCR Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
PGC-1αCCAAAGGATGCGCTCTCGTTCACGGTGTCTGTAGTGGCTTGACT
ULK1GCAAGGACTCTTCCTGTGACACCCACTGCACATCAGGCTGTCTG
GAPDHGGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a suitable duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction:

    • Wash cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL qPCR-grade water

    • Include no-template controls (NTCs) for each primer set.

  • qPCR Amplification:

    • Run the qPCR plate in a real-time PCR instrument with a standard cycling program:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melting curve analysis

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Plot the fold change in gene expression against the this compound concentration.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineAssay TypeEndpointIC50 / EC50 (µM)Incubation TimeReference
B-cell Chronic Lymphocytic Leukemia (B-CLL)ApoptosisCell Viability380 ± 60Not Specified[3][4]
K562 (Chronic Myelogenous Leukemia)Colony FormationProliferation>25010 days[5]
Mantle Cell Lymphoma (MCL)MTT AssayProliferation500 - 100048 hours
3T3-L1 (Mouse Adipocytes)Western BlotAMPK Phosphorylation~200 - 5005 - 9 hours[5]
C2C12 (Mouse Myoblasts)Western BlotACC Phosphorylation~10001 hour[5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, assay conditions, and endpoint measured.[6] It is recommended to determine these values empirically for each experimental system.[1]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro dose-response of this compound. By systematically evaluating its effects on cell viability, AMPK activation, and downstream gene expression, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this potent AMPK activator. The generation of robust dose-response curves is a fundamental step in preclinical drug development and for elucidating the complex roles of AMPK signaling in health and disease.

References

Troubleshooting & Optimization

Acadesine Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Acadesine (also known as AICAR). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of this compound as an AMPK activator. What could be the cause?

A1: While this compound is widely used as an AMP-activated protein kinase (AMPK) activator, a growing body of research demonstrates that it can elicit significant biological effects independent of AMPK.[1][2][3] These off-target effects are often cell-type specific and dose-dependent. It is crucial to consider these alternative mechanisms when interpreting your data.

Q2: What are the primary AMPK-independent pathways affected by this compound?

A2: Several key AMPK-independent pathways have been identified:

  • Adenosine Signaling: this compound is an adenosine-regulating agent that can increase the local concentration of adenosine, particularly in metabolically stressed tissues.[4][5][6] This can lead to the activation of adenosine receptors and downstream signaling cascades.

  • Protein Kinase D1 (PKD1) Inhibition: In some cell types, such as acute lymphoblastic leukemia (ALL) cells, this compound can inhibit PKD1 activity. This leads to the cytoplasmic retention of PKD1 and subsequent downregulation of immediate early genes (IEGs).[7]

  • Hippo Pathway Activation: this compound has been shown to activate the Hippo signaling pathway, resulting in the phosphorylation and activation of the tumor suppressor proteins LATS1 and LATS2. This, in turn, inhibits the transcriptional activity of YAP1 and TAZ.[1][3]

  • Induction of Apoptosis: this compound can induce apoptosis in various cancer cells, including B-cell chronic lymphocytic leukemia (B-CLL) cells, through mechanisms that may not require AMPK.[8][9][10][11]

Q3: How can I determine if the effects I am observing are AMPK-dependent or -independent?

A3: To dissect the involvement of AMPK, consider the following experimental approaches:

  • Use of AMPK Knockout/Knockdown Models: The most definitive method is to use cell lines or animal models where the catalytic subunits of AMPK (α1 and α2) have been knocked out or knocked down.[1][3][7]

  • Pharmacological Inhibition/Activation: Compare the effects of this compound with other, more specific AMPK activators (e.g., A-769662) or inhibitors. If other AMPK activators do not replicate the observed effect, it is likely AMPK-independent.[2]

  • Inhibition of this compound Metabolism: this compound is converted to its active form, ZMP, by adenosine kinase. Using an adenosine kinase inhibitor, such as 5-Iodotubercidin or ABT702, can help determine if the observed effects are due to this compound itself or its metabolite, ZMP.[7][8]

Q4: Are there specific experimental conditions that favor this compound's off-target effects?

A4: Yes, the experimental context is critical:

  • High Concentrations: Some off-target effects are more prominent at higher concentrations of this compound.[7]

  • Cell Type: The metabolic state and signaling network of the specific cell type being studied will significantly influence its response to this compound.[8]

  • Duration of Treatment: The timing of the observed effects can also provide clues. For instance, the downregulation of IEGs by this compound can be rapid and transient.[7]

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene Expression Unrelated to Metabolism
  • Possible Cause: You may be observing AMPK-independent transcriptional regulation. In ALL cells, this compound has been shown to downregulate immediate early genes (IEGs) through inhibition of the PKD1 pathway.[7]

  • Troubleshooting Steps:

    • Confirm in AMPK-null cells: Repeat the experiment in cells lacking AMPKα1/α2 to verify if the gene expression changes persist.[7]

    • Inhibit Adenosine Kinase: Treat cells with an adenosine kinase inhibitor (e.g., 5-Iodotubercidin) alongside this compound. If the gene expression changes are still observed, it suggests the effect is independent of ZMP formation.[7]

    • Assess PKD1 Activity: Examine the phosphorylation status and subcellular localization of PKD1. This compound-mediated inhibition of PKD1 leads to its accumulation in the cytoplasm.[7]

Issue 2: this compound Induces Apoptosis, but Other AMPK Activators Do Not
  • Possible Cause: The apoptotic effect of this compound in your system may be AMPK-independent. This has been observed in B-CLL cells.[2]

  • Troubleshooting Steps:

    • Compare with other AMPK activators: Treat your cells with a more specific AMPK activator like A-769662 to see if it induces apoptosis.[2]

    • Investigate Caspase Activation: this compound-induced apoptosis often involves the activation of caspases-3, -8, and -9, and the release of cytochrome c.[8]

    • Check for p53-independence: this compound has been shown to induce apoptosis in a p53-independent manner.[8][10]

Issue 3: Effects on Cell Proliferation and Migration Seem Unrelated to Energy Sensing
  • Possible Cause: this compound can influence cell proliferation and other behaviors through the Hippo signaling pathway in an AMPK-independent manner.[1][3]

  • Troubleshooting Steps:

    • Examine Hippo Pathway Components: Assess the phosphorylation levels of LATS1 and YAP1. Activation of the Hippo pathway by this compound leads to increased phosphorylation of these proteins.[1][3]

    • Analyze YAP1/TAZ Localization: In response to this compound, phosphorylated YAP1/TAZ are sequestered in the cytoplasm. Use immunofluorescence to observe the subcellular localization of YAP1/TAZ.[1][3]

    • Knockdown of LATS1/2: Silencing LATS1 and LATS2 should abrogate the effects of this compound on YAP1/TAZ localization and cell proliferation if the Hippo pathway is the primary mediator.[1][3]

Quantitative Data Summary

ParameterCell TypeValueReference
EC50 for Apoptosis B-CLL cells380 ± 60 µM[8]
IC50 for IEG Downregulation NALM6 (ALL cells)Dose-dependent[7]
Inhibition of ADP-induced platelet aggregation Human whole blood240 ± 60 µM (50% inhibition)[12]
IC50 for Cell Viability (48h) REC-1, JEKO-1, UPN-1, JVM-2, MAVER-1, Z-138 (MCL cell lines)< 1 mM[13]
IC50 for Cell Viability (48h) MINO, HBL-2, GRANTA-519 (MCL cell lines)> 2 mM[13]

Key Experimental Protocols

Protocol 1: Analysis of AMPK-Independent Gene Expression via RNA-Sequencing
  • Cell Culture and Treatment: Plate cells (e.g., NALM6, HeLa, HEK293T, or MEF AMPKα1/α2 knockout) at an appropriate density. Treat with this compound (e.g., 15 mM) for a short duration (e.g., 45 minutes).[7]

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. Perform sequencing on a suitable platform to generate sufficient read depth.

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis to identify genes regulated by this compound.

  • Validation: Validate key differentially expressed genes using RT-qPCR.[7]

Protocol 2: Assessment of Hippo Pathway Activation by Western Blot
  • Cell Lysis: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-LATS1 (Ser909), LATS1, phospho-YAP1 (Ser127), and YAP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol 3: Evaluation of Adenosine-Mediated Effects on Platelet Aggregation
  • Blood Collection: Draw whole blood into tubes containing an anticoagulant.

  • Incubation: Incubate whole blood with varying concentrations of this compound. To confirm the mechanism, pre-incubate some samples with an adenosine kinase inhibitor (e.g., 5'-deoxy-5-iodotubercidin) or adenosine deaminase.[12]

  • Platelet Aggregation Assay: Induce platelet aggregation using an agonist like ADP and measure the response using impedance aggregometry.[12]

  • cAMP Measurement: To further elucidate the mechanism, measure platelet cAMP levels in response to this compound treatment.[12]

Visualized Signaling Pathways and Workflows

Acadesine_Off_Target_PKD1 cluster_nucleus Nucleus This compound This compound PKD1_inactive PKD1 (Inactive) Cytoplasmic This compound->PKD1_inactive Inhibits Activity (AMPK-Independent) NFkB NF-κB This compound->NFkB Regulates NF-κB recruitment to IEG promoter PKD1_active PKD1 (Active) Nuclear PKD1_active->PKD1_inactive Prevents Nuclear Translocation HDAC4_5_p p-HDAC4/5 PKD1_active->HDAC4_5_p Phosphorylates HDAC4_5 HDAC4/5 Histone_H3 Histone H3 HDAC4_5->Histone_H3 Deacetylates HDAC4_5_p->HDAC4_5 Dephosphorylation (this compound-induced) Ac_H3 Acetylated H3 Histone_H3->Ac_H3 IEG_Promoter IEG Promoter Ac_H3->IEG_Promoter Promotes Transcription IEG_Expression IEG Expression (e.g., DUSP1, JUNB) IEG_Promoter->IEG_Expression NFkB->IEG_Promoter Binds to

Caption: this compound's AMPK-independent inhibition of PKD1.

Acadesine_Off_Target_Hippo This compound This compound LATS1_2 LATS1/2 This compound->LATS1_2 Activates (AMPK-Independent) p_LATS1_2 p-LATS1/2 (Active) LATS1_2->p_LATS1_2 YAP_TAZ YAP/TAZ p_LATS1_2->YAP_TAZ Phosphorylates Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ->Gene_Expression Promotes Transcription p_YAP_TAZ p-YAP/TAZ Cytoplasmic_Sequestration Cytoplasmic Sequestration p_YAP_TAZ->Cytoplasmic_Sequestration Cytoplasmic_Sequestration->Gene_Expression Inhibits Nuclear Entry Acadesine_Adenosine_Signaling cluster_cell Cell This compound This compound Adenosine_Kinase Adenosine Kinase This compound->Adenosine_Kinase ZMP ZMP AMP AMP ZMP->AMP Inhibits AMP deaminase Adenosine_Kinase->ZMP Phosphorylates Adenosine Adenosine AMP->Adenosine via 5'-nucleotidase Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activates Downstream_Effects Downstream Effects (e.g., anti-inflammatory, cardioprotective) Adenosine_Receptor->Downstream_Effects

References

Technical Support Center: Acadesine-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Acadesine (also known as AICAR) in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a cell-permeable adenosine analog.[1] Once inside the cell, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][3] ZMP mimics adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK).[1][4][5] In many cell types, sustained AMPK activation can trigger apoptosis (programmed cell death) by initiating caspase cascades and cytochrome c release from mitochondria.[6][7][8] However, this compound can also induce non-apoptotic cell death and its effects can sometimes be independent of AMPK.[2][9]

Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound?

A2: Several factors could contribute to this observation:

  • Cell Type Sensitivity: Primary cells, especially certain lineages, can be highly sensitive to metabolic stressors. For instance, B-cell chronic lymphocytic leukemia (B-CLL) cells are particularly susceptible to this compound-induced apoptosis, while T-lymphocytes show greater resistance.[7][10]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or improper pH, can exacerbate the cytotoxic effects of any compound.[11]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my experiments?

A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[12] To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A decrease in the total number of viable cells compared to the initial seeding density indicates cytotoxicity. If the cell number remains static or increases at a slower rate than the untreated control, it suggests a cytostatic effect.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration and Exposure Time

A primary strategy to minimize cytotoxicity is to carefully titrate the concentration of this compound and the duration of exposure.

Problem: Significant cell death observed across all tested concentrations of this compound.

Solution:

  • Perform a Dose-Response and Time-Course Experiment: This is crucial to identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.

  • Start with a Lower Concentration Range: Based on literature, the EC50 for this compound-induced apoptosis in sensitive cells like B-CLL is approximately 380 µM.[7][10] For less sensitive primary cells, you may need to adjust this.

  • Reduce Exposure Time: If the desired effect (e.g., AMPK activation) is rapid, a shorter incubation time may be sufficient, thereby reducing the cumulative toxic effects.[6]

Experimental Protocol: Dose-Response and Time-Course Analysis

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in your complete culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., starting from 2 mM down to low µM).

  • Treatment: Remove the existing medium and add the 2x this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO or PBS) and untreated controls.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or LDH release assay.[11][13]

Guide 2: Co-incubation with Cytoprotective Agents

If optimizing concentration and exposure time is insufficient, co-treatment with cytoprotective agents can be explored.

Problem: Apoptosis is the primary mode of cell death, but reducing this compound concentration compromises the desired biological effect.

Solution:

  • Pan-Caspase Inhibitors: To confirm the role of apoptosis and potentially rescue cells, co-incubate with a pan-caspase inhibitor like Z-VAD-FMK. A significant increase in cell viability upon co-treatment would indicate that apoptosis is a major contributor to the observed cytotoxicity.[7][14]

  • Antioxidants: If oxidative stress is suspected to play a role, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may be beneficial.[11][14]

Experimental Protocol: Co-incubation with a Pan-Caspase Inhibitor

  • Cell Seeding: Plate primary cells as described previously.

  • Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.

  • Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.

  • Analysis: Assess cell viability. A significant rescue from cytotoxicity in the co-treated wells suggests apoptosis is a key mechanism.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Different Cell Types

Cell TypeThis compound ConcentrationIncubation TimeEffect on Cell ViabilityReference
B-CLL Cells0.5 mMNot SpecifiedDecreased from 68% to 26%[6][10]
T-cells from B-CLL patients2-4 mMNot SpecifiedSlightly affected[6][10]
K562, LAMA-84, JURL-MK1Not SpecifiedNot SpecifiedLoss of cell metabolism[2][10]
Mantle Cell Lymphoma (MCL) cell lines0.1 - 2 mM48 hoursIC50 < 1 mM for most lines[15][16]

Visualizations

Signaling Pathway of this compound Action

Acadesine_Pathway cluster_extracellular Extracellular Space cluster_cell Primary Cell Acadesine_ext This compound Acadesine_int This compound Acadesine_ext->Acadesine_int Adenosine Transporter ZMP ZMP Acadesine_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activation Apoptosis Apoptosis AMPK->Apoptosis Induction

Caption: this compound uptake and activation of the AMPK-mediated apoptotic pathway.

Experimental Workflow for Minimizing Cytotoxicity

Experimental_Workflow start Start: High Cytotoxicity Observed dose_response 1. Perform Dose-Response & Time-Course Experiment start->dose_response check_window Therapeutic Window Identified? dose_response->check_window co_treatment 2. Co-incubate with Cytoprotective Agents (e.g., Z-VAD-FMK) check_window->co_treatment No optimize_protocol Optimized Protocol check_window->optimize_protocol Yes analyze_rescue Apoptosis Confirmed & Cell Viability Rescued? co_treatment->analyze_rescue analyze_rescue->optimize_protocol Yes re_evaluate Re-evaluate Experimental Goals or Compound analyze_rescue->re_evaluate No

Caption: A logical workflow for troubleshooting and minimizing this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Acadesine Incubation for Maximal AMPK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Acadesine (also known as AICAR) incubation time for achieving maximal AMP-activated protein kinase (AMPK) phosphorylation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound activates AMPK?

A1: this compound is a cell-permeable nucleoside that is taken up by cells via adenosine transporters.[1] Intracellularly, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][3][4] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[5][6][7] This binding promotes the phosphorylation of the threonine 172 residue (Thr172) on the AMPK α-subunit by upstream kinases like LKB1, leading to full AMPK activation.[1][8]

Q2: What is a typical concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type and experimental goals. However, a commonly used concentration range is 0.5 mM to 2 mM.[9][10] Some studies have reported effects at concentrations as low as 0.25 mM and as high as 2.5 mM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound to see significant AMPK phosphorylation?

A3: The optimal incubation time is highly dependent on the cell type and experimental context. Generally, significant AMPK phosphorylation can be observed as early as 15 minutes and can remain elevated for at least 60 minutes in many cell types.[5][9] However, some studies have investigated longer incubation periods, from several hours to even weeks, for different biological readouts.[11][12] A time-course experiment is crucial to determine the peak phosphorylation in your specific system.

This compound Incubation Time and AMPK Activation: Data Summary

The following tables summarize quantitative data from various studies on the effect of this compound on AMPK activation across different models.

Table 1: Time-Course of this compound-Induced AMPK Activation in Muscle Cells

Cell/Tissue TypeThis compound ConcentrationIncubation TimeFold Increase in AMPK Phosphorylation/ActivityReference
C2C12 Myotubes2 mM15 minIncreased[9]
C2C12 Myotubes2 mM30 minSustained increase[9]
C2C12 Myotubes2 mM60 minSustained increase[9]
Rat Soleus Muscle2 mM60 min~2-fold increase in AMPKα2 activity[10]
Rat Epitrochlearis Muscle2 mM60 minIncreased γ3-AMPK activity[13]

Table 2: Time-Course of this compound-Induced AMPK Activation in Other Cell Types

Cell/Tissue TypeThis compound ConcentrationIncubation TimeFold Increase in AMPK Phosphorylation/ActivityReference
Rat Hepatocytes500 µM15 minTransient 12-fold activation[5]
Rat Adipocytes500 µMNot specified2-3 fold activation[5]
B-CLL Cells0.5 mM3 hoursIncreased[3]

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Induced AMPK Phosphorylation in Cultured Cells (e.g., C2C12 Myotubes)

  • Cell Culture: Plate C2C12 myoblasts in appropriate growth medium and differentiate into myotubes.

  • Starvation (Optional): To reduce basal AMPK activity, you may serum-starve the cells for 2-4 hours prior to this compound treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 2 mM).

  • Treatment: Remove the medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point serves as the untreated control.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low AMPK phosphorylation after this compound treatment. 1. Inefficient cellular uptake of this compound: Some cell types may have low expression of nucleoside transporters.[2] 2. Insufficient conversion to ZMP: Low activity of adenosine kinase in the cells.[2][3] 3. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. 4. Incorrect incubation time: The chosen time point may have missed the peak phosphorylation. 5. Degraded this compound: Improper storage of the this compound stock solution.1. Verify the expression of adenosine transporters in your cell line. 2. Ensure that adenosine kinase is active in your cells. Co-treatment with an adenosine kinase inhibitor like 5-iodotubercidin should block this compound's effect.[2][3] 3. Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM). 4. Conduct a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes). 5. Prepare fresh this compound stock solutions. Store lyophilized this compound at -20°C and reconstituted solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[14]
High basal AMPK phosphorylation in control cells. 1. Cellular stress: High cell density, nutrient deprivation, or hypoxia can activate AMPK. 2. Serum starvation: While often used to lower basal activity, prolonged starvation can itself be a stressor.1. Ensure optimal cell culture conditions. Avoid letting cells become over-confluent. 2. Optimize the duration of serum starvation.
Inconsistent results between experiments. 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent timing or reagent preparation. 1. Use cells within a consistent and low passage number range for all experiments. 2. Maintain strict consistency in all experimental steps, including incubation times and reagent concentrations.
Observed cellular effects are not mediated by AMPK. AMPK-independent effects of this compound: this compound has been reported to have effects that are independent of AMPK activation.[1][15][16]1. Use an AMPK inhibitor (e.g., Compound C) to confirm that the observed effect is AMPK-dependent. 2. Utilize genetic approaches like siRNA or CRISPR to knock down AMPK expression and verify the dependency of the observed phenotype.

Visual Guides

Acadesine_AMPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acadesine_ext This compound Acadesine_int This compound Acadesine_ext->Acadesine_int Adenosine Transporter ZMP ZMP Acadesine_int->ZMP Adenosine Kinase AMPK_inactive AMPK (inactive) ZMP->AMPK_inactive Allosteric Activation AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation (Thr172)

Diagram 1: this compound activation of the AMPK signaling pathway.

experimental_workflow start Start: Seed and Culture Cells starve Optional: Serum Starve Cells start->starve dose_response Dose-Response Experiment (Varying this compound Concentrations) starve->dose_response time_course Time-Course Experiment (Optimal Concentration, Varying Times) dose_response->time_course Use optimal concentration treatment Treat cells with this compound time_course->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for p-AMPK and Total AMPK lysis->western_blot analysis Data Analysis and Quantification western_blot->analysis end End: Determine Optimal Incubation Time analysis->end

Diagram 2: Experimental workflow for optimizing this compound incubation time.

troubleshooting_tree start Issue: No/Low AMPK Phosphorylation check_conc Is this compound concentration optimized? start->check_conc check_time Is incubation time optimized? check_conc->check_time Yes solution_dose Perform Dose-Response check_conc->solution_dose No check_reagents Are reagents fresh and properly stored? check_time->check_reagents Yes solution_time Perform Time-Course check_time->solution_time No check_cell_line Is the cell line responsive? check_reagents->check_cell_line Yes solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents No solution_cell Verify Transporter/Kinase Activity check_cell_line->solution_cell Investigate

References

Technical Support Center: Interpreting Unexpected Results in Acadesine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Acadesine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected results in experiments involving this compound (also known as AICAR).

Frequently Asked Questions (FAQs)

Q1: Why am I observing cellular effects of this compound that are inconsistent with AMPK activation?

A1: While this compound is a well-known activator of AMP-activated protein kinase (AMPK), emerging evidence demonstrates that it can elicit a range of AMPK-independent effects.[1][2][3] If your results do not correlate with canonical AMPK signaling, consider the following possibilities:

  • Activation of other kinases: this compound has been shown to activate Protein Kinase C (PKC), leading to autophagic cell death in chronic myelogenous leukemia cells.[4] It can also activate the JAK/STAT3 pathway independently of AMPK to induce differentiation of neural stem cells.[5]

  • Hippo signaling pathway activation: this compound can activate the Hippo signaling pathway by upregulating the large tumor suppressor kinases (Lats) 1 and 2, leading to anti-proliferative effects.[1]

  • Protein Kinase D1 (PKD1) inhibition: In acute lymphoblastic leukemia cells, this compound can inhibit PKD1, leading to the downregulation of immediate early genes.[6]

  • Non-apoptotic cell death: In some tumor cell lines, this compound can trigger a non-apoptotic cell death mechanism that is dependent on adenosine receptor activity but not AMPK.[7]

Q2: My in-vitro experiments show potent anti-cancer effects, but the in-vivo results are less pronounced. What could be the reason for this discrepancy?

A2: This is a common challenge in translating in-vitro findings to in-vivo models. Several factors could contribute to this:

  • Pharmacokinetics and Bioavailability: this compound has poor oral bioavailability, which can limit its efficacy in vivo when administered orally.[8] Intravenous administration is the more common route in clinical settings.

  • Tumor Microenvironment: The in-vivo tumor microenvironment is significantly more complex than in-vitro cell culture conditions. Factors such as hypoxia, nutrient availability, and interactions with other cell types can influence the cellular response to this compound.

  • Drug Metabolism: this compound is metabolized through the endogenous purine pathway.[8] The rate of metabolism in vivo may differ from that in cell culture, affecting the concentration and duration of action of the active metabolite, ZMP.

Q3: I am seeing conflicting results in cardiac protection studies with this compound. Is this a known issue?

A3: Yes, the cardioprotective effects of this compound have been a subject of debate. While some preclinical and early clinical studies showed promise in reducing myocardial ischemic injury, larger, more recent clinical trials have yielded mixed or negative results.

  • Early studies and meta-analyses: Initial studies and a meta-analysis of five trials suggested that this compound reduced perioperative myocardial infarction and cardiac death in patients undergoing coronary artery bypass graft (CABG) surgery.[9]

  • RED-CABG Trial: However, the large-scale RED-CABG randomized controlled trial was stopped for futility, as this compound did not reduce the composite endpoint of all-cause mortality, nonfatal stroke, or severe left ventricular dysfunction in intermediate- to high-risk patients undergoing CABG surgery.[9]

  • Dose and Timing: The timing of administration and the dosage of this compound may be critical for its cardioprotective effects. Some studies suggest that pretreatment before ischemia is more effective.[10]

Troubleshooting Guides

Issue 1: Inconsistent Apoptosis Induction

Symptoms:

  • Variable levels of apoptosis observed across different cell lines or experimental repeats.

  • Lack of caspase activation where apoptosis is expected.

  • Cell death observed, but it does not appear to be apoptotic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell-type specific responses Different cell lines can have varying sensitivity to this compound. For example, B-cell chronic lymphocytic leukemia (B-CLL) cells are more sensitive to this compound-induced apoptosis than T lymphocytes.[11][12]
AMPK-independent cell death This compound can induce non-apoptotic cell death in some cancer cells.[7] This may involve mechanisms like autophagic cell death.[4]
Incorrect dosage The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Inhibition of this compound uptake or phosphorylation The cellular uptake of this compound and its subsequent phosphorylation to ZMP are necessary for its apoptotic effects.[11][12] Ensure that your experimental conditions do not interfere with these processes.
Issue 2: Unexpected Effects on Gene Expression

Symptoms:

  • Changes in the expression of genes not typically associated with AMPK signaling.

  • Downregulation of immediate early genes (IEGs).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
AMPK-independent signaling High doses of this compound can lead to changes in gene expression that are independent of AMPK.[6]
PKD1 pathway involvement This compound can inhibit PKD1, which in turn affects the recruitment of NF-κB to the promoter regions of certain IEGs, leading to their downregulation.[6]
Off-target effects At high concentrations, this compound may have off-target effects. Consider using lower concentrations or validating your findings with more specific AMPK activators.

Data Presentation

Table 1: Summary of this compound Effects on Apoptosis in B-CLL Cells
ParameterValueReference
Cell TypeB-cell chronic lymphocytic leukemia (B-CLL)[11]
EC50 for Apoptosis380 ± 60 µM[11]
Caspase ActivationCaspase-3, -8, and -9 activated[11]
Cytochrome c ReleaseInduced[11]
Effect of Caspase Inhibitor (Z-VAD.fmk)Completely blocked apoptosis[11]
Effect on T-lymphocytesOnly slightly affected at doses up to 4 mM[11]
Table 2: Clinical Trial Outcomes for this compound in Cardiac Protection (CABG Surgery)
Study/AnalysisPatient PopulationKey FindingsReference
Multinational this compound Study Group821 patients undergoing CABGNo significant effect on overall myocardial infarction. Reduced Q-wave MI in high-risk patients. Reduced death in the first 3 postoperative days.[13]
Meta-analysis of 5 trialsPatients undergoing CABGAssociated with a reduction in early cardiac death and myocardial infarction.[9]
RED-CABG Trial3080 intermediate- to high-risk patients undergoing CABGNo reduction in all-cause mortality, nonfatal stroke, or severe left ventricular dysfunction. Trial stopped for futility.[9]

Experimental Protocols

Protocol 1: In-vitro this compound Treatment for Apoptosis Induction in Suspension Cells (e.g., B-CLL)

Materials:

  • This compound (AICAR)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture B-CLL cells in complete medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 0.1 mM to 2 mM).

  • Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Add the prepared this compound solutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Apoptosis Analysis:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Protocol 2: Western Blot for AMPK Activation

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After this compound treatment, harvest and wash the cells with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal protein loading.

Mandatory Visualizations

Acadesine_Signaling_Pathways cluster_Canonical_AMPK Canonical AMPK Pathway cluster_Unexpected_Pathways Unexpected/AMPK-Independent Pathways Acadesine_in This compound (extracellular) Acadesine_cell This compound (intracellular) Acadesine_in->Acadesine_cell Adenosine Transporter ZMP ZMP Acadesine_cell->ZMP Adenosine Kinase PKC PKC Acadesine_cell->PKC Activates Hippo Hippo Pathway (Lats1/2) Acadesine_cell->Hippo Activates PKD1 PKD1 Acadesine_cell->PKD1 Inhibits AMPK AMPK ZMP->AMPK Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Effects Regulates Autophagy Autophagic Cell Death PKC->Autophagy Induces Anti_proliferative Anti-proliferative Effects Hippo->Anti_proliferative Leads to IEG_down Immediate Early Gene Downregulation PKD1->IEG_down Results in

Caption: this compound signaling pathways, both canonical and unexpected.

Experimental_Workflow_Apoptosis start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) harvest->apoptosis_analysis western_blot Western Blot for AMPK Activation harvest->western_blot flow_cytometry Flow Cytometry apoptosis_analysis->flow_cytometry data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Troubleshooting_Logic unexpected_result Unexpected Result Observed is_ampk_activated Is AMPK Phosphorylated? unexpected_result->is_ampk_activated consider_ampk_independent Consider AMPK-Independent Pathways (PKC, Hippo, PKD1) is_ampk_activated->consider_ampk_independent No check_cell_type Check Cell-Type Specificity (e.g., B-cell vs. T-cell) is_ampk_activated->check_cell_type Yes check_dose Review this compound Concentration consider_ampk_independent->check_dose check_cell_type->check_dose check_protocol Verify Experimental Protocol (Uptake, Phosphorylation) check_dose->check_protocol

Caption: A logical flow for troubleshooting unexpected this compound results.

References

Acadesine Research: AMPK-Independent Effects Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the AMPK-independent effects of Acadesine (also known as AICAR).

Frequently Asked Questions (FAQs)

Q1: My results suggest this compound is not activating AMPK in my cell line, but I still observe a cellular effect. What could be the reason?

A1: While this compound is a well-known activator of AMP-activated protein kinase (AMPK), it exerts several effects through AMPK-independent pathways. If you are not observing AMPK phosphorylation (a common marker of its activation) but still see a cellular response, it is likely that one or more of the following alternative mechanisms are at play in your experimental model:

  • Purine Metabolism Interference: this compound is a precursor to ZMP, an intermediate in de novo purine synthesis.[1] The accumulation of ZMP can have downstream effects independent of AMPK.[2]

  • Protein Kinase C (PKC) Activation: this compound has been shown to activate several PKC isoforms.[3][4] The observed effects might be abrogated by PKC inhibitors.[3]

  • PI3K/Akt Pathway Activation: In endothelial cells and macrophages, this compound can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway to inhibit tissue factor expression.[5]

  • Hippo Pathway Activation: this compound can induce the expression of the tumor suppressor kinases LATS1 and LATS2, key components of the Hippo signaling pathway, leading to anti-proliferative effects.[6]

  • Protein Kinase D1 (PKD1) Inhibition: In acute lymphoblastic leukemia cells, this compound can inhibit PKD1, leading to changes in immediate early gene expression.[7]

  • Increased Adenosine Bioavailability: this compound can increase the local concentration of adenosine, which can then act on its own receptors to elicit cellular responses.[8][9]

Q2: I am seeing contradictory results when using different "AMPK activators." Why might this be?

A2: Not all compounds used to activate AMPK work through the same mechanism, and some, like this compound, have significant AMPK-independent (off-target) effects.[2][10] For example, A-769662 is a direct allosteric activator of AMPK with fewer reported off-target effects compared to this compound.[2][11] If you observe an effect with this compound but not with a more specific AMPK activator like A-769662, it strongly suggests the effect is AMPK-independent.[2]

Q3: What is the role of ZMP in the AMPK-independent effects of this compound?

A3: this compound is taken up by cells via adenosine transporters and then phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[12][13] While ZMP can allosterically activate AMPK, its accumulation can also have other consequences:

  • Purine Synthesis Intermediate: ZMP is an intermediate in the de novo purine synthesis pathway.[1] High levels of ZMP can disrupt nucleotide homeostasis.[2]

  • AMP Mimic: ZMP is an analog of AMP and can mimic some of its cellular effects beyond AMPK activation.[11]

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects of this compound
Potential Cause Troubleshooting Step Expected Outcome
Cell-type specific signaling Test for the involvement of the Hippo pathway by measuring the expression of LATS1/2 and the localization of YAP1/Taz.[6]If the Hippo pathway is involved, you should see an upregulation of LATS1/2 and cytoplasmic retention of YAP1/Taz.
AMPK-independent apoptosis In leukemia cells, apoptosis can be induced independently of AMPK.[2] Co-treat with inhibitors of other kinases like PKC or PKD1 to see if the effect is diminished.If PKC or PKD1 are involved, their inhibition should reduce the apoptotic effect of this compound.
Drug concentration and exposure time The effects of this compound can be dose- and time-dependent.[3][7] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.Identification of an optimal concentration and duration of treatment that yields consistent results.
Issue 2: Unexpected Pro-survival Signaling
Potential Cause Troubleshooting Step Expected Outcome
Activation of pro-survival pathways In some contexts, this compound can induce a compensatory pro-survival mechanism through the regulation of immediate early genes (IEGs).[7] Measure the expression of IEGs like DUSP1, JUNB, and NFKBIA.A transient change in the expression of these genes may indicate the activation of a pro-survival response.
PI3K/Akt pathway activation This compound can activate the pro-survival PI3K/Akt pathway in certain cell types.[5] Assess the phosphorylation status of Akt and its downstream targets.An increase in Akt phosphorylation would confirm the activation of this pathway.
Issue 3: Variability in Anti-inflammatory Effects

| Potential Cause | Troubleshooting Step | Expected Outcome | | Involvement of adenosine receptors | this compound increases adenosine levels, which can have anti-inflammatory effects.[8] Use adenosine receptor antagonists to determine if the observed effect is mediated by adenosine signaling. | If adenosine receptors are involved, their blockade should attenuate the anti-inflammatory effects of this compound. | | AMPK-independent inhibition of tissue factor | The anti-inflammatory effect of this compound can be mediated by the inhibition of tissue factor (TF) expression via the PI3K/Akt pathway.[5] Measure TF expression and activity, and assess Akt phosphorylation. | A decrease in TF expression and an increase in Akt phosphorylation would support this mechanism. |

Quantitative Data Summary

Table 1: Reported IC50 and EC50 Values for this compound

Cell TypeEffectConcentrationReference
B-cell chronic lymphocytic leukemia (B-CLL) cellsApoptosis (EC50)380 ± 60 µM[12]
Mantle cell lymphoma (MCL) cell lines (REC-1, JEKO-1, UPN-1, JVM-2, MAVER-1, Z-138)Inhibition of proliferation (IC50)< 1 mM (at 48 hours)[14]
Mantle cell lymphoma (MCL) cell lines (MINO, HBL-2, GRANTA-519)Inhibition of proliferation (IC50)> 2 mM (at 48 hours)[14]
K562 cellsGrowth inhibition0.25 mM (initial effect) to 2.5 mM (maximal effect)[3]

Key Experimental Methodologies

1. Assessing AMPK-Independent Effects on Cell Viability

  • Protocol:

    • Seed cells at a desired density in a 96-well plate.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 mM to 2 mM).

    • As a control for AMPK-independent effects, co-treat a set of wells with an AMPK inhibitor (e.g., Compound C) or use cells with AMPK knocked out.[2][5]

    • Incubate for a specified time (e.g., 24, 48, 72 hours).

    • Assess cell viability using an MTT or similar colorimetric assay.

    • To confirm apoptosis, use Annexin V/Propidium Iodide staining followed by flow cytometry.

2. Investigating Signaling Pathway Activation

  • Protocol (Western Blotting):

    • Treat cells with this compound for the desired time.

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt/Akt, p-LATS1/LATS1, p-AMPK/AMPK).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

Signaling Pathway Diagrams

AMPK_Independent_Signaling cluster_this compound This compound Treatment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ZMP ZMP This compound->ZMP Phosphorylation Adenosine Adenosine This compound->Adenosine Increases Bioavailability Adenosine_Receptor Adenosine Receptor PKC PKC ZMP->PKC Activates PI3K PI3K ZMP->PI3K Activates PKD1 PKD1 ZMP->PKD1 Inhibits LATS1_2 LATS1/2 ZMP->LATS1_2 Activates Adenosine->Adenosine_Receptor Activates Akt Akt PI3K->Akt Activates TF_Expression Tissue Factor Expression Akt->TF_Expression Inhibits IEG_Expression Immediate Early Gene Expression PKD1->IEG_Expression Regulates YAP_Taz YAP/Taz LATS1_2->YAP_Taz Inhibits Nuclear Translocation Experimental_Workflow start Start: Hypothesis of AMPK-Independent Effect cell_culture Cell Culture (Target Cell Line) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment controls Controls: - Vehicle - AMPK Activator (e.g., A-769662) - AMPK Inhibitor (e.g., Compound C) treatment->controls western_blot Western Blot for Key Signaling Proteins (p-AMPK, p-Akt, etc.) treatment->western_blot viability_assay Cell Viability/Apoptosis Assay (MTT, Annexin V) treatment->viability_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) treatment->gene_expression functional_assay Functional Assay (e.g., TF activity, Cell Migration) treatment->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis gene_expression->data_analysis functional_assay->data_analysis conclusion Conclusion on AMPK-Independent Mechanism data_analysis->conclusion

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Acadesine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Acadesine in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

A1: The poor oral bioavailability of this compound is likely due to a combination of factors inherent to its physicochemical properties as a nucleoside analog. These include:

  • Low lipophilicity: this compound's hydrophilic nature can limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Potential for efflux: It may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen.

  • First-pass metabolism: this compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation.[1]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Key strategies focus on enhancing its solubility, increasing its permeability across the intestinal epithelium, and protecting it from metabolic degradation. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from the harsh gastrointestinal environment, improve its solubility, and facilitate its uptake by intestinal cells.

  • Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its passive diffusion. This prodrug is then converted to the active this compound within the body.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and, consequently, its absorption.

Q3: How can I assess the intestinal permeability of my this compound formulation?

A3: The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability.[2][3][4] This assay measures the transport of a compound across a layer of differentiated Caco-2 cells, which mimic the intestinal barrier.

Q4: What animal model is most appropriate for oral bioavailability studies of this compound?

A4: Rats are a commonly used and well-characterized model for initial oral pharmacokinetic studies due to their physiological similarities to humans in terms of gastrointestinal tract and metabolic pathways. Beagle dogs are also frequently used in later-stage preclinical studies.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
  • Possible Cause: Poor aqueous solubility and/or low intestinal permeability.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.

    • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value suggests poor permeability.

    • Formulation Development:

      • Nanoformulation: Prepare this compound-loaded nanoparticles (e.g., PLGA or solid lipid nanoparticles) and characterize their size, zeta potential, and encapsulation efficiency.

      • Prodrug Synthesis: Synthesize a lipophilic prodrug of this compound and confirm its conversion back to the parent drug in plasma.

      • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) and assess its dissolution profile.

    • In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in rats comparing the oral bioavailability of your new formulation(s) to a simple aqueous suspension of this compound.

Issue 2: High First-Pass Metabolism Suspected
  • Possible Cause: Extensive metabolism of this compound in the intestinal wall or liver.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Incubate this compound with rat liver microsomes and/or S9 fraction to assess its metabolic stability.

    • Formulation Strategies to Bypass First-Pass Metabolism:

      • Nanoformulations: Certain nanoparticles can be absorbed through the lymphatic system, bypassing the portal circulation and first-pass metabolism in the liver.

    • Pharmacokinetic Study with Portal Vein Cannulation: In a more advanced study, cannulate the portal vein in rats to directly measure the amount of this compound absorbed from the intestine before it reaches the liver.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound using different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 351.0 ± 0.5450 ± 90100
This compound-PLGA Nanoparticles600 ± 1202.0 ± 0.53150 ± 550700
This compound Prodrug450 ± 951.5 ± 0.52250 ± 400500
This compound Solid Dispersion350 ± 701.0 ± 0.51575 ± 280350

Table 2: Hypothetical Caco-2 Permeability Data for this compound and a Prodrug

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound0.5 ± 0.12.5 ± 0.45.0
This compound Prodrug3.0 ± 0.63.2 ± 0.51.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.

  • Method (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM.

    • Prepare a 1% (w/v) PVA solution in deionized water.

    • Add the organic phase to 20 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet three times with deionized water.

    • Lyophilize the nanoparticles for 48 hours to obtain a dry powder.

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group (for absolute bioavailability calculation): Administer this compound (1 mg/kg) dissolved in saline via the tail vein.

    • Oral (PO) Groups: Administer the this compound suspension and formulated this compound (e.g., nanoparticles) orally by gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Visualizations

Acadesine_Bioavailability_Workflow cluster_problem Problem Identification cluster_strategies Improvement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Oral Bioavailability of this compound Nano Nanoformulation (e.g., PLGA NP, SLN) Problem->Nano Address with Prodrug Prodrug Synthesis Problem->Prodrug Address with SD Solid Dispersion Problem->SD Address with InVitro In Vitro Assessment (Caco-2 Permeability) Nano->InVitro Prodrug->InVitro SD->InVitro InVivo In Vivo Animal Study (Rat Pharmacokinetics) InVitro->InVivo Promising candidates Outcome Enhanced Oral Bioavailability InVivo->Outcome Leads to

Caption: Workflow for Overcoming Poor Oral Bioavailability.

AMPK_Signaling_Pathway cluster_upstream Upstream cluster_downstream_catabolic Catabolic Processes (Activated) cluster_downstream_anabolic Anabolic Processes (Inhibited) This compound This compound ZMP ZMP This compound->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activates Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Autophagy Autophagy AMPK->Autophagy mTORC1 mTORC1 AMPK->mTORC1 Lipogenesis Lipogenesis AMPK->Lipogenesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: this compound-Activated AMPK Signaling Pathway.

References

Acadesine in CABG Surgery: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the limitations of Acadesine observed in clinical trials for Coronary Artery Bypass Graft (CABG) surgery. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of clinical trial data to aid in the design and interpretation of future studies in cardioprotection.

Troubleshooting Guides and FAQs

This section addresses specific issues and questions that may arise during the experimental and clinical evaluation of this compound and other cardioprotective agents.

Frequently Asked Questions (FAQs)

Q1: Why did the large-scale RED-CABG trial fail to show a benefit for this compound, despite promising earlier meta-analyses?

A1: The discrepancy between the positive outcomes in earlier meta-analyses and the neutral results of the RED-CABG trial is a critical point of investigation. Several factors may have contributed to this "lost in translation" phenomenon:

  • Patient Population: The RED-CABG trial enrolled a population of intermediate- to high-risk patients that, overall, had a lower-than-expected mortality risk. Earlier, smaller trials that contributed to the positive meta-analyses may have included patients with a higher baseline risk, a group that could potentially derive more benefit from a cardioprotective agent like this compound.

  • Statistical Power: The RED-CABG trial was stopped early for futility after enrolling 3,080 of the planned 7,500 participants. While the decision was based on a low probability of success, it is possible that a smaller, yet clinically meaningful, effect could have been detected in the full cohort.

  • Advances in Standard of Care: Improvements in surgical techniques, anesthesia, and perioperative care for CABG patients between the earlier trials and the RED-CABG trial may have reduced the overall incidence of adverse events, making it more challenging to demonstrate a statistically significant benefit of an adjunctive therapy.

Q2: Could the dosing or administration method of this compound have contributed to the lack of efficacy in the RED-CABG trial?

A2: This is a plausible hypothesis. The dosing regimen in the RED-CABG trial (a 7-hour intravenous infusion of 0.1 mg/kg/min and addition to the cardioplegia solution) was based on earlier studies.[1] However, it is possible that this regimen did not achieve a sufficient concentration of this compound in the myocardial tissue at the critical time of ischemia-reperfusion injury. Factors such as individual patient variability in drug metabolism and the effects of cardiopulmonary bypass on pharmacokinetics could have influenced the drug's bioavailability at the target site.[2][3]

Q3: What are the key challenges in translating promising pre-clinical data for cardioprotective agents into successful clinical trials?

A3: The transition from pre-clinical models to clinical efficacy is a well-recognized hurdle in drug development. Key challenges include:

  • Differences in Physiology and Pathophysiology: Animal models, while valuable, do not fully replicate the complex pathophysiology of human coronary artery disease and the comorbidities often present in patients undergoing CABG surgery.

  • Lack of Rigorous Pre-clinical Testing: In some cases, pre-clinical studies may lack the rigor in terms of sample size, randomization, and blinding that are standard in clinical trials. The "IMproving Preclinical Assessment of Cardioprotective Therapies" (IMPACT) criteria provide a framework to enhance the robustness of pre-clinical studies.[4][5]

  • Publication Bias: Positive pre-clinical studies are more likely to be published than those with neutral or negative findings, which can create an overly optimistic view of a drug's potential.

Troubleshooting Experimental Discrepancies
Issue Potential Cause Troubleshooting/Considerations
Inconsistent results between in vitro/animal models and human trials. Differences in drug metabolism, target engagement, or off-target effects across species.Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies in relevant animal models and, if possible, in early-phase human trials to ensure adequate target tissue exposure.
Lack of efficacy in a specific patient subgroup. Heterogeneity in the patient population, including genetic predispositions, comorbidities, and concomitant medications.Perform subgroup analyses in clinical trials to identify potential responders. Consider enrichment strategies in trial design based on biomarkers or clinical characteristics.
Difficulty in replicating promising results from smaller trials in a larger confirmatory trial. "Winner's curse" or publication bias in early-phase research. Differences in trial design, patient populations, or standard of care over time.Ensure that the design of the confirmatory trial is robust and that the patient population is well-defined and consistent with earlier studies. Account for potential changes in the standard of care.

Quantitative Data Summary

The following tables provide a summary of key quantitative data from the RED-CABG trial and a representative earlier trial to highlight potential differences in patient populations and outcomes.

Table 1: Comparison of Patient Demographics and Baseline Characteristics
Characteristic RED-CABG Trial (2009-2010) Multinational this compound Study (Representative of earlier trials, published 1995)
Number of Patients 3,080 (stopped early)821
Median/Mean Age (years) 66 (Median)High-risk group: >70 (prospectively stratified)
Sex (% Female) Not explicitly stated in summaryNot explicitly stated in summary
Key Risk Factors Intermediate- to high-risk patientsProspectively stratified into high-risk and non-high-risk groups. High-risk criteria included age > 70, unstable angina, previous CABG, unsuccessful angioplasty, or ejection fraction < 30%.[1]
Table 2: Comparison of Clinical Endpoints
Endpoint RED-CABG Trial Multinational this compound Study
Primary Outcome Composite of all-cause mortality, nonfatal stroke, or need for mechanical support for severe left ventricular dysfunction through day 28.Incidence of myocardial infarction, all adverse cardiovascular outcomes, and mortality.
Primary Outcome Result (this compound vs. Placebo) 5.1% vs. 5.0% (Odds Ratio, 1.01; 95% CI, 0.73-1.41)[6]No significant difference in the overall population.
Key Secondary/Subgroup Findings No differences in key secondary endpoints.In high-risk patients, this compound significantly reduced the incidence of Q-wave myocardial infarction (10.0% vs. 19.7% for placebo, p=0.032).[1]
Adverse Events Not specified in detail in the abstract.No adverse events were related to this compound treatment.[1]

Experimental Protocols

This section provides a detailed methodology for the administration of this compound in a clinical trial setting, based on the protocol for the RED-CABG trial.

Preparation and Administration of this compound/Placebo Infusion
  • This compound Infusion:

    • The this compound solution is prepared by diluting the appropriate amount of this compound in normal saline to a total volume of 500 mL. The concentration should be calculated to deliver a dose of 0.1 mg/kg/min.[7]

  • Placebo Infusion:

    • The placebo consists of 500 mL of normal saline.[7]

  • Administration:

    • The infusion (either this compound or placebo) is administered intravenously over approximately 7 hours.

    • The infusion should commence within approximately 30 minutes before the induction of anesthesia.[7]

Preparation and Administration of Cardioplegia Solution
  • This compound Cardioplegia:

    • A 5 µg/mL solution of this compound is added to the standard cardioplegia solution.[7]

  • Placebo Cardioplegia:

    • An equivalent volume of normal saline is added to the standard cardioplegia solution.[7]

  • Administration:

    • The cardioplegia solution is administered as per the standard institutional protocol for CABG surgery.

Addition to Cardiopulmonary Bypass (CPB) Priming Solution
  • This compound:

    • This compound is added to the CPB priming solution to achieve a concentration of 5 µg/mL.[7]

  • Placebo:

    • An equivalent volume of normal saline is added to the CPB priming solution.[7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The AMPK Signaling Pathway

This compound is a cell-permeable adenosine-regulating agent. Once inside the cell, it is converted to ZMP (AICAR monophosphate), an analog of AMP. ZMP allosterically activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. During myocardial ischemia, the ratio of AMP to ATP increases, naturally activating AMPK. This compound is thought to enhance this protective mechanism.

Activated AMPK has several downstream effects that are believed to be cardioprotective:

  • Increased Glucose Uptake and Glycolysis: AMPK promotes the translocation of GLUT4 transporters to the cell surface, increasing glucose uptake and ATP production through glycolysis.[8]

  • Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation for ATP production.[9]

  • Enhanced Endothelial Nitric Oxide Synthase (eNOS) Activity: AMPK can phosphorylate and activate eNOS, leading to increased nitric oxide production, which has vasodilatory and anti-inflammatory effects.[10]

  • Inhibition of Protein Synthesis: By inhibiting the mTOR pathway and eukaryotic elongation factor 2 (eEF2), AMPK can reduce energy-consuming protein synthesis during ischemia.[11][12]

Acadesine_Signaling_Pathway cluster_extracellular Extracellular Acadesine_ext This compound Acadesine_int This compound Acadesine_ext->Acadesine_int Enters Cell ZMP ZMP (AICAR) Acadesine_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 ACC ACC (inactive) AMPK->ACC Inhibits eNOS eNOS (active) AMPK->eNOS Activates mTOR mTOR (inactive) AMPK->mTOR Inhibits eEF2 eEF2 (inactive) AMPK->eEF2 Inhibits Glycolysis Increased Glycolysis GLUT4->Glycolysis FAO Increased Fatty Acid Oxidation ACC->FAO NO Increased Nitric Oxide eNOS->NO Protein_Synth Decreased Protein Synthesis mTOR->Protein_Synth eEF2->Protein_Synth Acadesine_Trial_Workflow cluster_preoperative Pre-operative Phase cluster_perioperative Peri-operative Phase cluster_postoperative Post-operative Phase Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Admin Drug/Placebo Administration (IV Infusion & Cardioplegia) Randomization->Drug_Admin CABG CABG Surgery with Cardiopulmonary Bypass Drug_Admin->CABG Monitoring Post-operative Monitoring CABG->Monitoring Endpoint_Assessment Primary & Secondary Endpoint Assessment Monitoring->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Cell-type specific responses to Acadesine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acadesine (also known as AICAR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (AICAR) is a cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP, leading to the activation of AMPK.[1] AMPK is a key regulator of cellular energy homeostasis.

Q2: What are the known cell-type specific responses to this compound?

This compound exhibits significant cell-type specific effects. It has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells while having minimal effect on T lymphocytes.[1][3][4] In cardiomyocytes, this compound has demonstrated protective effects against ischemia-reperfusion injury.[5][6][7][8] It has also been investigated for its neuroprotective and anti-inflammatory properties, as well as its effects on endothelial barrier function.[9]

Q3: Are all effects of this compound mediated by AMPK?

No, while many of this compound's effects are attributed to AMPK activation, there is evidence for AMPK-independent mechanisms. For instance, in some cancer cells, this compound can modulate signaling pathways such as the Protein Kinase D (PKD) pathway.[10][11][12][13]

Q4: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound varies significantly depending on the cell type and the biological endpoint being measured. For inducing apoptosis in B-CLL cells, concentrations in the range of 380 µM to 500 µM are commonly used.[1][4] For cardiomyocyte protection, concentrations can range from 20 µM to 100 mg/kg in vivo.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor solubility of this compound in aqueous solutions.- Prepare fresh stock solutions in an appropriate solvent like sterile water or DMSO. - Warm the cell culture media to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.
Inconsistent or No Biological Effect - Compound Instability: this compound solutions may not be stable over long periods. - Cell Line Resistance: Some cell lines may be inherently resistant to this compound. - Incorrect Dosage: The concentration used may be too low or too high for the specific cell type.- Prepare fresh solutions for each experiment and store stock solutions in single-use aliquots at -20°C. - Verify the activity of your this compound batch by testing it on a sensitive cell line (e.g., a B-CLL cell line) and assessing AMPK phosphorylation via Western blot. - Perform a dose-response curve to identify the optimal concentration for your experimental model.
Discrepancies Between Viability Assays (e.g., MTT vs. XTT) - Interference with Assay Chemistry: this compound or its metabolites may interfere with the reduction of tetrazolium salts.[14] - Different Cellular Mechanisms Measured: MTT primarily measures mitochondrial reductase activity, while other assays might measure membrane integrity or ATP levels.- If you observe inconsistencies, consider using a viability assay based on a different principle, such as trypan blue exclusion, CellTiter-Glo® (ATP measurement), or LDH release.[14][15] - Confirm cell death through a more direct method like Annexin V/PI staining for apoptosis.[16][17]
Off-Target Effects This compound may have effects independent of AMPK activation.- To confirm AMPK-dependence, use an AMPK inhibitor (e.g., Compound C) in parallel with this compound treatment. - Knockdown or knockout of AMPK subunits can also be used to validate the role of AMPK. - Investigate other potential signaling pathways that may be affected by this compound in your cell type.

Quantitative Data Summary

Table 1: Cell-Type Specific Effects of this compound on Viability and Apoptosis

Cell TypeConcentrationIncubation TimeEffectReference(s)
B-CLL Cells380 µM (EC50)Not SpecifiedDose-dependent induction of apoptosis.[1][4]
B-CLL Cells0.5 mMNot SpecifiedDecreased cell viability from 68% to 26%.[1]
T-Cells (from B-CLL patients)2-4 mMNot SpecifiedOnly slightly affected viability.[1]
K562 (CML) Cells0.25 mM - 2.5 mM10 daysDose-dependent inhibition of colony formation.[1]
Primary Rat Hepatocytes0.5 mM1 hourIncreased viability by 14% after cryopreservation.[18]

Table 2: Effects of this compound on Cardiomyocyte Protection and Endothelial Barrier Function

Experimental ModelThis compound TreatmentOutcomeReference(s)
Rabbit Hearts (Ischemia/Reperfusion)2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min for 30 minLimited infarct size when combined with preconditioning.[5]
Transplanted Rat Hearts (Ischemia/Reperfusion)20 µM in cardioplegic solution and/or 100 mg/kg i.v.Sustained functional protection.[8]
Porcine Model (Hemorrhagic Shock)Intravenous administrationAttenuated gut permeability increase and mucosal ischemia.[9]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Apoptosis in B-Lymphocytes by Annexin V/PI Staining

1. Cell Culture and Treatment:

  • Culture B-lymphocytes (e.g., a B-CLL cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

  • Seed cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

  • Treat cells with the desired concentrations of this compound (e.g., 0, 100, 250, 500 µM) for 24 hours. Include a vehicle control (e.g., sterile water or DMSO).

2. Staining:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 2: Western Blot Analysis of AMPK Phosphorylation

1. Cell Lysis and Protein Quantification:

  • Culture cells and treat with this compound for the desired time (e.g., 15-60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.

Signaling Pathway and Experimental Workflow Diagrams

Acadesine_AMPK_Signaling This compound This compound ZMP ZMP This compound->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activation Downstream Downstream Effectors (e.g., ACC, ULK1) AMPK->Downstream Phosphorylation Metabolic Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) Downstream->Metabolic Apoptosis Apoptosis (in specific cell types) Downstream->Apoptosis

This compound's primary signaling pathway via AMPK activation.

Acadesine_PKD1_Signaling This compound This compound (AMPK-Independent) PKD1 PKD1 This compound->PKD1 Inhibition HDACs Class II HDACs (e.g., HDAC4/5) PKD1->HDACs Phosphorylation & Nuclear Export Gene_Expression Altered Gene Expression (e.g., IEGs) HDACs->Gene_Expression Regulation

An AMPK-independent pathway involving this compound and PKD1.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Acadesine_Prep This compound Preparation Acadesine_Prep->Treatment Viability_Assay Viability Assay (MTT, XTT, etc.) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-AMPK) Treatment->Western_Blot

A general experimental workflow for studying this compound's effects.

References

Validation & Comparative

A Comparative Guide to In Vitro AMPK Activation: Acadesine vs. Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acadesine and metformin, two widely utilized pharmacological activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The following sections detail their mechanisms of action, quantitative activation data, and the experimental protocols used to assess their efficacy in vitro.

Mechanism of Action: A Tale of Two Pathways

This compound and metformin activate AMPK through fundamentally different mechanisms. This compound acts as a direct, allosteric activator in a pro-drug form, while metformin functions as an indirect activator by modulating cellular energy levels.

This compound (AICAR): This adenosine analog is cell-permeable and is intracellularly converted by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effects of adenosine monophosphate (AMP), binding to the gamma subunit of the AMPK complex. This binding allosterically activates the kinase and protects it from dephosphorylation, thereby sustaining its active state.[1][2]

Metformin: A biguanide, metformin's primary mode of AMPK activation is indirect. It inhibits Complex I of the mitochondrial respiratory chain.[1][3] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[4][5][6] The elevated AMP levels lead to the activation of AMPK.

Quantitative Comparison of In Vitro AMPK Activation

Direct comparative studies determining the EC50 values for AMPK activation by this compound and metformin in the same experimental system are limited. The following table summarizes available data from various in vitro studies, highlighting the different conditions under which these compounds were tested.

ParameterThis compound (AICAR)MetforminReference(s)
Mechanism Direct (via ZMP, an AMP analog)Indirect (via ↑ AMP:ATP ratio)[1][3]
Active Form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide)Metformin[1]
Typical In Vitro Concentration Range 100 µM - 2 mM50 µM - 10 mM[7][8][9]
Fold Activation of AMPK Maximal stimulation comparable to 500 µM AICAR was achieved with 500 µM metformin after 7 hours in rat primary hepatocytes.4.72-fold increase with 500 µmol/L in human hepatocytes. Activation is dose and time-dependent, with significant activation at 50 µM after 7 hours in rat primary hepatocytes.[5][6][7]
Potency of Active Form ZMP is reported to be 50- to 100-fold less potent than AMP itself.Not directly applicable as it is an indirect activator.[2]

Signaling Pathway Diagrams

The distinct mechanisms of this compound and metformin in activating AMPK are illustrated in the following signaling pathway diagrams.

cluster_this compound This compound Pathway This compound This compound (AICAR) ZMP ZMP This compound->ZMP Adenosine Kinase AMPK_inactive AMPK (inactive) ZMP->AMPK_inactive AMPK_active AMPK (active) AMPK_inactive->AMPK_active Allosteric Activation Downstream Downstream Substrates AMPK_active->Downstream

Caption: this compound (AICAR) is converted to ZMP, which directly activates AMPK.

cluster_Metformin Metformin Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition ATP ATP Synthesis Mitochondria->ATP AMP_ATP_ratio ↑ AMP:ATP Ratio ATP->AMP_ATP_ratio AMPK_inactive AMPK (inactive) AMP_ATP_ratio->AMPK_inactive AMPK_active AMPK (active) AMPK_inactive->AMPK_active Downstream Downstream Substrates AMPK_active->Downstream

Caption: Metformin inhibits mitochondrial complex I, increasing the AMP:ATP ratio and activating AMPK.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess and compare the activation of AMPK by this compound and metformin.

Western Blot for Phospho-AMPK (Thr172)

This is a common method to determine the phosphorylation status of AMPK, which is indicative of its activation.

Workflow Diagram:

A Cell Culture & Treatment (this compound/Metformin) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (p-AMPK, Total AMPK) E->F G Detection & Analysis F->G

Caption: Western blot workflow for detecting AMPK phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., hepatocytes, myotubes) and grow to desired confluency. Treat cells with varying concentrations of this compound, metformin, or vehicle control for specified time points.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis to quantify the levels of p-AMPK.

    • Normalize the p-AMPK signal to the total AMPKα signal, which is determined by stripping and re-probing the membrane with an antibody for total AMPKα.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

Workflow Diagram:

A Cell/Tissue Lysate Preparation B Immunoprecipitation of AMPK A->B C Kinase Reaction (Substrate, ATP) B->C D Quantification of Substrate Phosphorylation C->D

Caption: General workflow for an in vitro AMPK kinase activity assay.

Methodology:

  • Lysate Preparation: Prepare cell or tissue lysates as described in the Western Blot protocol.

  • Immunoprecipitation of AMPK:

    • Incubate the lysate with an antibody against the AMPKα subunit.

    • Capture the antibody-AMPK complex using protein A/G-agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated AMPK in a kinase assay buffer.

    • Initiate the reaction by adding a specific AMPK substrate (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP).

    • Incubate at 30°C for a defined period.

  • Quantification of Substrate Phosphorylation:

    • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the AMPK activity.

    • Alternatively, non-radioactive methods using phospho-specific antibodies against the substrate in an ELISA format or luminescence-based assays that measure ADP production can be employed.[10]

Conclusion

This compound and metformin are both valuable tools for the in vitro activation of AMPK, but their distinct mechanisms of action are a critical consideration for experimental design and data interpretation. This compound, through its conversion to the AMP mimetic ZMP, provides a direct method of AMPK activation, bypassing the need for cellular energy stress. In contrast, metformin's indirect activation via mitochondrial inhibition more closely mimics a state of cellular energy depletion. The choice between these activators will depend on the specific research question and the desired experimental context. For studies aiming to isolate the direct effects of AMPK activation, this compound may be more suitable. For investigations into pathways related to cellular energy sensing and mitochondrial function, metformin is a more relevant tool.

References

Comparing the efficacy of Acadesine and A-769662 as AMPK activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) is a key therapeutic target. AMPK, a central regulator of cellular energy homeostasis, orchestrates a switch from anabolic to catabolic processes, making its activation a promising strategy for metabolic diseases like type 2 diabetes. This guide provides an objective comparison of two widely used AMPK activators, Acadesine (AICAR) and A-769662, focusing on their efficacy, mechanisms of action, and experimental considerations, supported by experimental data.

Mechanism of Action: A Tale of Two Activators

This compound and A-769662 activate AMPK through distinct mechanisms. This compound is a cell-permeable nucleoside that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2][3] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by mimicking the effects of AMP.[1][2] This activation is therefore indirect and dependent on intracellular enzymatic conversion.

In contrast, A-769662 is a direct, allosteric activator of AMPK.[4] It is a potent, reversible, non-nucleoside thienopyridone that mimics both of the activating effects of AMP: allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at threonine-172.[4] A-769662 has been shown to be selective for AMPK heterotrimers containing the β1 subunit.[5]

cluster_this compound This compound (AICAR) Pathway cluster_A769662 A-769662 Pathway This compound This compound (AICAR) ZMP ZMP (AMP Analog) This compound->ZMP Adenosine Kinase AMPK_inactive_A AMPK (Inactive) ZMP->AMPK_inactive_A Allosteric Activation AMPK_active_A AMPK (Active) AMPK_inactive_A->AMPK_active_A A769662 A-769662 AMPK_inactive_B AMPK (Inactive) A769662->AMPK_inactive_B Direct Allosteric Activation Dephosphorylation Dephosphorylation (Inhibited) A769662->Dephosphorylation AMPK_active_B AMPK (Active) AMPK_inactive_B->AMPK_active_B Dephosphorylation->AMPK_active_B

Fig. 1: Mechanisms of AMPK activation by this compound and A-769662.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data for this compound and A-769662, providing a comparative view of their potency in various experimental settings.

Table 1: In Vitro Efficacy of AMPK Activators

ParameterThis compound (AICAR)A-769662Reference(s)
Mechanism Indirect (ZMP-mediated AMP mimic)Direct allosteric activator[1],[4]
EC50 (Cell-free AMPK activation) Not directly reported; acts as AMP mimic~0.8 µM (rat liver AMPK)[5][6][7]
IC50 (Fatty Acid Synthesis) Not directly reported~3.2 µM (primary rat hepatocytes)[5][6][7]
EC50 (Apoptosis in B-CLL cells) ~380 µMNot reported[8][9]

Table 2: In Vivo Effects of AMPK Activators

EffectThis compound (AICAR)A-769662Reference(s)
Plasma Glucose Reduction Effective in mice~40% reduction in ob/ob mice (30 mg/kg)[3],[6]
Plasma & Liver Triglyceride Reduction EffectiveSignificant decrease in ob/ob mice[3],[6]
Body Weight Gain Not consistently reportedReduced in ob/ob mice[6]
Whole-Body Fatty Acid Oxidation Not directly reportedIncreased in Sprague Dawley rats[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and A-769662.

1. Cell-Free AMPK Activity Assay

This assay measures the direct effect of a compound on the activity of purified AMPK.

  • Objective: To determine the half-maximal effective concentration (EC50) of a direct AMPK activator.

  • Materials: Purified rat liver AMPK, [γ-³²P]ATP, SAMS peptide substrate (HMRSAMSGLHLVKRR), microtiter plates, phosphocellulose paper.

  • Procedure:

    • Prepare a reaction mixture containing purified AMPK, the compound of interest (e.g., A-769662) at various concentrations, and the SAMS peptide substrate in a suitable buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the AMPK activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.

2. Cellular AMPK Activation and Downstream Signaling (Western Blotting)

This method assesses the ability of a compound to activate AMPK within intact cells by measuring the phosphorylation of AMPK and its downstream targets.

  • Objective: To evaluate the cellular potency of an AMPK activator.

  • Materials: Cell line of interest (e.g., primary hepatocytes, 3T3-L1 adipocytes), AMPK activator (this compound or A-769662), lysis buffer, primary antibodies (anti-phospho-AMPKα Thr172, anti-AMPKα, anti-phospho-ACC Ser79, anti-ACC), secondary antibodies, and Western blotting apparatus.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the AMPK activator at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

cluster_workflow Experimental Workflow for Comparing AMPK Activators start Start: Select Cell Line or Purified Enzyme treatment Treatment: Incubate with This compound or A-769662 (Varying Concentrations) start->treatment assay Assay treatment->assay cell_free Cell-Free Assay (e.g., Kinase Assay) assay->cell_free Direct Activation cellular Cell-Based Assay (e.g., Western Blot) assay->cellular Cellular Response data_analysis Data Analysis: Determine EC50/IC50, Phosphorylation Levels cell_free->data_analysis cellular->data_analysis comparison Comparison of Efficacy and Potency data_analysis->comparison

References

Validating Acadesine's AMPK-Dependent Effects: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acadesine (also known as AICAR) and its effects on the AMP-activated protein kinase (AMPK) signaling pathway, with a focus on validating its mechanism of action using genetic knockout models. We present a comparative analysis of this compound with other well-known AMPK activators, supported by experimental data and detailed protocols for key validation assays.

This compound and the AMPK Signaling Cascade

This compound is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effects of adenosine monophosphate (AMP), an endogenous activator of AMPK.[2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, typically in response to a high AMP:ATP ratio indicative of low energy status, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This is achieved by inhibiting anabolic (energy-consuming) pathways, such as fatty acid and protein synthesis, and promoting catabolic (energy-producing) pathways, like fatty acid oxidation and glucose uptake.[3]

The catalytic subunit of AMPK requires phosphorylation at Threonine-172 (Thr172) for its activation, a process mediated by upstream kinases like liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5]

While this compound is widely used as a pharmacological activator of AMPK, studies have revealed that it can also exert AMPK-independent effects.[2][6] Genetic knockout models, particularly those with deletions of the AMPKα catalytic subunits (AMPKα1 and AMPKα2), have been instrumental in dissecting the specific contributions of AMPK to the cellular responses induced by this compound.[4][6]

Comparative Analysis of AMPK Activators

To provide a clear perspective on this compound's performance, this section compares its effects with two other commonly used AMPK activators: Metformin and A-769662. The data is presented to highlight the AMPK-dependency of their actions, primarily through studies utilizing AMPKα1/α2 double knockout (dKO) mouse embryonic fibroblasts (MEFs) or other relevant knockout models.

Table 1: Effect of AMPK Activators on Downstream Target Phosphorylation in Wild-Type vs. AMPK Knockout Cells
ActivatorCell TypeGenotypeTargetOutcomeReference
This compound (AICAR) Mouse Skeletal MuscleDominant-Negative AMPKα2ACC (Ser221)Phosphorylation increase abolished[7]
A-769662 MEFsWTACCIncreased phosphorylation[4]
MEFsAMPKα1/α2 dKOACCNo phosphorylation increase[4]
Primary HepatocytesWTACCIncreased phosphorylation[4]
Primary HepatocytesAMPKα1/α2 dKOACCNo phosphorylation increase[4]
Metformin MEFsWTACC (Ser79)Increased phosphorylation[8]
MEFsAMPKα1/α2 dKOACC (Ser79)No phosphorylation increase[8]

ACC: Acetyl-CoA Carboxylase, a key enzyme in fatty acid synthesis and a direct downstream target of AMPK. Phosphorylation by AMPK inhibits ACC activity.

Table 2: Effect of AMPK Activators on Glucose Uptake in Wild-Type vs. AMPK Knockout Models
ActivatorModel SystemGenotypeOutcome on Glucose UptakeReference
This compound (AICAR) Rat Soleus MuscleDominant-Negative AMPKα2Stimulatory effect markedly suppressed[9]
3T3-L1 AdipocytesDominant-Negative AMPKα2No effect on AICAR-induced uptake[9]
Metformin L6 MyotubesAMPKα1/α2 siRNANo measurable effect of AMPK depletion[10]
Table 3: Overview of AMPK-Dependent and Independent Mechanisms
ActivatorPrimary Mechanism of AMPK ActivationKey AMPK-Dependent EffectsKnown AMPK-Independent Effects
This compound (AICAR) Intracellular conversion to ZMP, an AMP mimetic.[1]Increased glucose uptake in skeletal muscle, increased fatty acid oxidation.[7][9]Regulation of immediate early genes, activation of the Hippo signaling pathway, induction of apoptosis in certain cancer cells.[6][11]
A-769662 Direct allosteric activation and inhibition of dephosphorylation.[4][12]Inhibition of fatty acid synthesis.[13]Inhibition of the 26S proteasome, cell cycle arrest.[14]
Metformin Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[15][16]Inhibition of hepatic gluconeogenesis (partially dependent), suppression of adipogenesis.[8][15]Inhibition of mTORC1 signaling independent of AMPK, modulation of gut microbiota.[15][17]

Experimental Protocols

Accurate validation of this compound's AMPK-dependent effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Western Blot for Phospho-AMPKα (Thr172)

This is the most common method to assess the activation state of AMPK.

Materials:

  • Cells or tissue lysates

  • RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535 or #2531)

  • Primary antibody: Rabbit or Mouse anti-Total AMPKα

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Sample Preparation:

    • Treat wild-type and AMPK knockout cells with this compound, other compounds, or vehicle control for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse in ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against Phospho-AMPKα (Thr172) (typically diluted 1:1000 in 5% w/v BSA in TBST) overnight at 4°C with gentle shaking.[5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.[18]

    • Strip the membrane and re-probe for total AMPKα as a loading control.

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This assay directly measures the enzymatic activity of AMPK.

Materials:

  • Immunoprecipitated AMPK or purified recombinant AMPK

  • SAMS peptide (HMRSAMSGLHLVKRR), a specific substrate for AMPK[19]

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM DTT, 5 mM MgCl₂)[20]

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup:

    • Prepare the kinase reaction mix in a microcentrifuge tube containing kinase reaction buffer, SAMS peptide (e.g., 200 µM), and the AMPK sample.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP (to a final concentration of e.g., 200 µM).

    • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[19]

  • Washing:

    • Wash the P81 papers three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[19]

    • Perform a final wash with acetone.[19]

  • Quantification:

    • Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., myotubes)

  • Oxidation medium (e.g., DMEM with 0.5% BSA)

  • [¹⁴C]-Palmitic acid

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Treatment:

    • Treat wild-type and AMPK knockout cells with this compound or vehicle control.

  • Incubation with Radiolabeled Substrate:

    • Incubate the cells with oxidation medium containing [¹⁴C]-palmitic acid for a defined period (e.g., 2 hours).

  • Measurement of ¹⁴CO₂ Production:

    • At the end of the incubation, acidify the medium to release the produced ¹⁴CO₂.

    • Trap the ¹⁴CO₂ using a suitable absorbent (e.g., a filter paper soaked in NaOH) placed in the well or a sealed flask system.

  • Quantification:

    • Transfer the absorbent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ is proportional to the rate of fatty acid oxidation.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the experimental workflow for validating this compound's effects, and a comparison of AMPK activators.

AMPK_Signaling_Pathway cluster_stimuli Cellular Stress cluster_upstream Upstream Kinases cluster_ampk AMPK Complex cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates (Thr172) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Activates

Figure 1: Simplified AMPK Signaling Pathway.

Experimental_Workflow start Start: Treat Cells wt_cells Wild-Type Cells start->wt_cells ko_cells AMPK Knockout Cells start->ko_cells This compound This compound Treatment wt_cells->this compound control Vehicle Control wt_cells->control ko_cells->this compound ko_cells->control assay Perform Assays: - Western Blot (pAMPK) - Kinase Activity - Glucose Uptake - Fatty Acid Oxidation This compound->assay control->assay analysis Data Analysis: Compare WT vs. KO assay->analysis conclusion Conclusion: Determine AMPK-dependency analysis->conclusion

Figure 2: Workflow for Validating this compound's AMPK-Dependency.

Activator_Comparison This compound This compound (AICAR) Mechanism: AMP Mimetic (ZMP) AMPK-Dependent Effects AMPK-Independent Effects AMPK AMPK This compound->AMPK Metformin Metformin Mechanism: ↑AMP/ATP Ratio AMPK-Dependent Effects AMPK-Independent Effects Metformin->AMPK A769662 A-769662 Mechanism: Direct Allosteric Activator AMPK-Dependent Effects AMPK-Independent Effects A769662->AMPK

Figure 3: Comparison of AMPK Activator Mechanisms.

References

Acadesine in Combination Therapy: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acadesine's performance in combination with other anticancer agents, supported by experimental data. This compound, a purine nucleoside analog and an activator of AMP-activated protein kinase (AMPK), has shown promise in enhancing the efficacy of existing cancer therapies.

Synergistic Effects of this compound with Rituximab in Mantle Cell Lymphoma

A significant body of research highlights the synergistic anti-tumor activity of this compound when combined with the anti-CD20 monoclonal antibody, Rituximab, in both in vitro and in vivo models of Mantle Cell Lymphoma (MCL).[1] This combination has demonstrated a marked improvement in inhibiting tumor growth compared to either agent used as a monotherapy.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro and in vivo studies on the combination of this compound and Rituximab in MCL.

Cancer Cell LineDrug CombinationIn Vitro Effect (Combination Index - CI)In Vivo Effect (Tumor Growth Inhibition)Reference
JEKO-1This compound (1 mM) + Rituximab (1 µg/ml)Synergistic (CI < 1)~100% inhibition[1]
Granta-519This compound (1 mM) + Rituximab (40 µg/ml)Additive/Slightly Antagonistic (CI ≈ 1)Not Reported[1]
MAVER-1This compound (1 mM) + Rituximab (40 µg/ml)Additive/Slightly Antagonistic (CI ≈ 1)Not Reported[1]
Rec-1This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]
UPN-1This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]
JVM-2This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]
HBL-2This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]
SP-53This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]
Z-138This compound (1 mM) + Rituximab (40 µg/ml)Synergistic (CI < 1)Not Reported[1]

In a xenograft mouse model using JEKO-1 cells, the combination of this compound and Rituximab resulted in an almost complete inhibition of tumor growth.[1] In contrast, this compound alone led to a 31.22% reduction in tumor size, and Rituximab alone resulted in a 63.85% reduction.[1]

Experimental Protocols

In Vitro Synergy Assessment

Cell Culture: Mantle Cell Lymphoma (MCL) cell lines (JEKO-1, Granta-519, MAVER-1, etc.) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound and/or Rituximab. For combination studies, cells were pre-incubated with this compound for 24 hours, followed by the addition of Rituximab for another 24 hours.[1]

Proliferation Assay (MTT): Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine cell viability.

Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effect of the drug combination was quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Model

Animal Model: CB17-SCID mice were used for the xenograft model.

Tumor Inoculation: JEKO-1 MCL cells were subcutaneously injected into the flanks of the mice.

Treatment Regimen: Once tumors were established, mice were randomly assigned to four groups: vehicle control, this compound alone (400 mg/kg, 5 days a week), Rituximab alone (10 mg/kg, once a week), and the combination of this compound and Rituximab.[1]

Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.

Gene Expression Profiling: At the end of the study, tumors were harvested for gene expression profiling analysis to understand the underlying molecular mechanisms of the synergistic effect.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Upon entering the cell, this compound is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[2][3][4]

The synergistic effect of this compound and Rituximab in MCL is believed to involve the modulation of several key pathways. Gene expression profiling of tumors from the xenograft model revealed an enrichment of genes involved in inflammation, metabolic stress, apoptosis, and proliferation in the combination treatment group.[1]

Acadesine_Rituximab_Synergy cluster_MCL Inside MCL Cell This compound This compound AMPK AMPK Activation This compound->AMPK Rituximab Rituximab CD20 CD20 Rituximab->CD20 Metabolic_Stress Metabolic Stress AMPK->Metabolic_Stress Inflammation Inflammation AMPK->Inflammation Proliferation Proliferation Inhibition AMPK->Proliferation CD20->Inflammation Apoptosis Apoptosis CD20->Apoptosis ADCC/CDC MCL_Cell Mantle Cell Lymphoma Cell Metabolic_Stress->Apoptosis Inflammation->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Proliferation->Tumor_Growth_Inhibition

Caption: Synergistic mechanism of this compound and Rituximab in MCL cells.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the synergistic effects of this compound in combination with another drug in vitro.

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Prep Prepare Drug Solutions (this compound & Test Drug) Single_Agent Treat with Single Agents (Varying Concentrations) Drug_Prep->Single_Agent Combination Treat with Combination (Fixed or Variable Ratios) Drug_Prep->Combination Cell_Seeding->Single_Agent Cell_Seeding->Combination Incubation Incubate for 24-72 hours Single_Agent->Incubation Combination->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Calculate Combination Index (CI) Viability_Assay->Data_Analysis Conclusion Determine Synergism, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: In vitro workflow for assessing drug combination synergy.

Broader Implications and Future Directions

While the combination of this compound and Rituximab in MCL is well-documented, the potential for this compound to synergize with other anticancer agents in various malignancies warrants further investigation. Studies have shown this compound's ability to induce apoptosis in a range of cancer cell types, including multiple myeloma, neuroblastoma, glioblastoma, and various leukemias.[1] Its mechanism of action, which can be independent of the tumor suppressor p53, makes it a promising candidate for combination therapies in cancers with p53 mutations.[2][5][6]

Future research should focus on exploring combinations of this compound with other targeted therapies and chemotherapeutic agents. Identifying predictive biomarkers for sensitivity to this compound-based combination therapies will also be crucial for patient stratification and clinical trial design. The favorable safety profile of this compound observed in clinical trials for other indications further supports its potential for repurposing in oncology.[1][6]

References

Phenformin vs. Acadesine: A Comparative Guide to Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of Phenformin and Acadesine, two distinct pharmacological activators of AMP-activated protein kinase (AMPK). While both compounds converge on this central metabolic regulator, their upstream mechanisms and downstream consequences exhibit significant differences. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways involved to inform research and development decisions.

Overview of Compounds

Phenformin: A biguanide drug previously used for type 2 diabetes, it was withdrawn from most markets due to a high risk of lactic acidosis.[1] Its potent anti-neoplastic properties, demonstrated in numerous cancer models, have led to a resurgence of interest in its use as a potential cancer therapeutic.[2][3] Phenformin is more hydrophobic than its analogue metformin, allowing it to more easily penetrate cell membranes, which contributes to its higher potency.[1][2]

This compound (AICAR): An adenosine analogue that acts as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4][5] It was initially developed to protect against cardiac ischemic injury and has been investigated for its exercise-mimetic properties and therapeutic potential in leukemia.[4][6] this compound's action is mediated by its intracellular conversion to ZMP, an AMP mimic.[5]

Mechanism of Action: Distinct Routes to AMPK Activation

The primary difference between Phenformin and this compound lies in how they activate AMPK.

  • Phenformin acts indirectly by inducing cellular energy stress. It is a potent inhibitor of Complex I of the mitochondrial respiratory chain.[1][2][7] This inhibition decreases ATP synthesis, leading to an elevated cellular AMP:ATP ratio.[7][8] AMPK, the cell's primary energy sensor, is subsequently activated by this shift in nucleotide levels.[7][9] Notably, Phenformin can enter cells without relying on organic cation transporters (OCTs), a factor contributing to its potency and broad efficacy in tumors that may not overexpress these transporters.[1]

  • This compound acts as a direct pharmacological activator of AMPK. Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP.[5][10] ZMP allosterically activates AMPK without altering the actual cellular levels of AMP or ATP.[4][11] This makes this compound a tool for studying the direct consequences of AMPK activation, independent of the widespread metabolic disruption caused by mitochondrial inhibition.

Signaling Pathway Diagrams

Phenformin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Phenformin_ext Phenformin Phenformin_int Phenformin Phenformin_ext->Phenformin_int Passive Diffusion Mito Mitochondrion Phenformin_int->Mito ComplexI Complex I Inhibition Mito->ComplexI ATP ATP Synthesis ↓ ComplexI->ATP AMP_ratio AMP:ATP Ratio ↑ ATP->AMP_ratio AMPK AMPK Activation AMP_ratio->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Apoptosis Apoptosis ↑ AMPK->Apoptosis CellCycle Cell Cycle Arrest AMPK->CellCycle Proliferation Cell Proliferation ↓ mTOR->Proliferation

Caption: Phenformin's indirect AMPK activation pathway.

Acadesine_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Acadesine_ext This compound (AICAR) Acadesine_int This compound Acadesine_ext->Acadesine_int Cellular Uptake ZMP ZMP (AMP Analog) Acadesine_int->ZMP Phosphorylation AMPK AMPK Activation ZMP->AMPK Direct Activation mTOR mTORC1 Inhibition AMPK->mTOR GlucoseUptake Glucose Uptake ↑ AMPK->GlucoseUptake FattyAcid Fatty Acid Synthesis ↓ AMPK->FattyAcid Apoptosis Apoptosis ↑ AMPK->Apoptosis

Caption: this compound's direct AMPK activation pathway.

Comparative Cellular Effects

AMPK Activation and Potency

Both compounds effectively activate AMPK, but at different concentrations, reflecting their distinct mechanisms. Phenformin's activation is dependent on the cell's metabolic state, whereas this compound's effect is more direct.[11]

CompoundCell LineConcentration for Max. ActivationFold ActivationReference
Phenformin H441 (Human Lung)5 - 10 mM~3.6-fold[11]
This compound H441 (Human Lung)2 mM~2.4-fold[11]
This compound Rat Hepatocytes500 µM~12-fold (transient)[10]
Metabolic Reprogramming

The differential mechanisms of Phenformin and this compound lead to distinct metabolic outcomes.

Cellular EffectPhenforminThis compound
Mitochondrial Respiration Potent inhibitor of Complex I, decreasing oxygen consumption.[7][8]Does not directly target the respiratory chain.[11]
Glucose Metabolism Increases glucose uptake and lactate production, indicating a shift to glycolysis.[12][13]Stimulates glucose uptake via translocation of GLUT4.[5][6]
Lipid Metabolism Inhibits fatty acid synthesis via AMPK-mediated inhibition of Acetyl-CoA Carboxylase (ACC).[8]Dramatically inhibits fatty acid and sterol synthesis.[10]
TCA Cycle Decreases levels of TCA cycle intermediates.[12]Not reported as a primary effect.
Cellular Nucleotides Decreases ATP levels, increasing the AMP:ATP ratio.[7][8]Does not alter ATP, ADP, or AMP levels.[10][11]
Cell Fate: Proliferation, Cell Cycle, and Apoptosis

Both compounds exhibit potent anti-proliferative and pro-apoptotic effects, making them valuable tools in cancer research. However, their potency can vary significantly between cell types.

CompoundCell LineIC50 / EC50 (Viability)Cellular OutcomeReference
Phenformin SKOV3 (Ovarian Cancer)~0.9 mMG0/G1 cell cycle arrest, apoptosis.[3]
Phenformin Hey (Ovarian Cancer)~1.75 mMG0/G1 cell cycle arrest, apoptosis.[3]
Phenformin IGROV-1 (Ovarian Cancer)~0.8 mMG2 cell cycle arrest, apoptosis.[3]
Phenformin SH-SY5Y (Neuroblastoma)~2.76 mMG1 cell cycle arrest, apoptosis.[8]
Phenformin T-ALL cell lines3 - 7 µMApoptosis.[14]
This compound B-CLL cells~380 µMApoptosis (caspase activation, cytochrome c release).[10]

Key Observations:

  • Phenformin induces cell cycle arrest, with the specific phase (G0/G1 or G2) being cell-line dependent.[3][7]

  • Both drugs induce apoptosis.[3][10] Phenformin-induced apoptosis is linked to increased reactive oxygen species (ROS) and cellular stress.[2][3] this compound-induced apoptosis in B-CLL cells is p53-independent and requires its uptake and phosphorylation.[5][10]

  • This compound selectively induces apoptosis in B-cells with little effect on T-cells, a potentially significant therapeutic advantage.[5][10]

Experimental Protocols

AMPK Activation Assay (Western Blot)

This protocol is used to assess the phosphorylation status of AMPK, a direct indicator of its activation.

  • Cell Culture and Treatment: Plate cells (e.g., H441, HEK293) and allow them to adhere. Treat with various concentrations of Phenformin or this compound for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172) and anti-total-AMPKα).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated AMPK signal to the total AMPK signal.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., SKOV3, Hey) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Phenformin or this compound for 24-72 hours.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with desired concentrations of Phenformin or this compound for a specified duration (e.g., 18-48 hours).[3][15]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[15]

Summary and Conclusion

Phenformin and this compound, while both potent activators of AMPK, offer distinct profiles for research and therapeutic exploration.

  • Phenformin is a potent, broad-acting metabolic disruptor. Its action via Complex I inhibition provides a model for studying cellular responses to severe energy stress. Its high potency and ability to bypass OCTs make it a compelling candidate for cancer therapy, though its systemic toxicity (lactic acidosis) remains a significant hurdle.[1][2]

  • This compound is a more targeted pharmacological tool. By directly activating AMPK without altering the energy state, it allows for the specific interrogation of AMPK-downstream pathways.[4][11] Its selective cytotoxicity towards B-cells over T-cells suggests potential applications in hematological malignancies where minimizing off-target effects is crucial.[5][10]

The choice between Phenformin and this compound depends on the experimental question. For studying the effects of profound mitochondrial and metabolic reprogramming, Phenformin is a suitable agent. For dissecting the specific roles of AMPK in cellular processes with minimal confounding metabolic stress, this compound is the superior choice.

References

A Comparative Analysis of Acadesine and GW501516 on Muscle Fiber Type Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent metabolic modulators, Acadesine (AICAR) and GW501516, and their respective impacts on skeletal muscle fiber type composition. Both compounds have garnered significant attention as "exercise mimetics" for their ability to induce a shift towards more oxidative, fatigue-resistant muscle fibers, a key adaptation typically associated with endurance training. This analysis synthesizes findings from preclinical studies to offer an objective overview of their mechanisms, efficacy, and experimental considerations.

At a Glance: Key Differences and Mechanisms

This compound and GW501516, while both promoting an endurance phenotype in skeletal muscle, operate through distinct primary signaling pathways. This compound acts as an activator of AMP-activated protein kinase (AMPK), a central energy sensor of the cell.[1][2] GW501516, on the other hand, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that regulates gene expression.[3][4]

The activation of these separate pathways converges on a common downstream effector, Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and muscle fiber type determination.[5][6] This convergence ultimately leads to a similar physiological outcome: a shift from glycolytic fast-twitch fibers to oxidative slow-twitch fibers, enhancing endurance capacity.

Quantitative Comparison of Performance and Muscle Fiber Changes

The following tables summarize the quantitative effects of this compound and GW501516 on endurance performance and muscle fiber composition as reported in preclinical studies.

Table 1: Effects on Endurance Performance

CompoundAnimal ModelDosing RegimenKey FindingPercentage Improvement
This compound (AICAR) Sedentary Mice4 weeksIncreased running endurance44%[1]
GW501516 Sedentary Kunming Mice3 weeksIncreased exhaustive running distance68.6%
GW501516 Trained Kunming Mice3 weeksIncreased exhaustive running distance31.2%

Table 2: Effects on Muscle Fiber Type Composition

CompoundAnimal ModelMuscle TypeDosing RegimenKey FindingQuantitative Change
This compound (AICAR) RatExtensor Digitorum Longus (EDL)14 daysDecrease in Type IIB fibers, Increase in Type IIX fibersNot specified in percentages in the provided literature.[7]
GW501516 Sedentary Kunming MiceGastrocnemius3 weeksIncreased proportion of SDH-positive (oxidative) fibers72% increase[3]

Signaling Pathways and Mechanisms of Action

The distinct primary targets of this compound and GW501516 initiate signaling cascades that remodel skeletal muscle.

This compound (AICAR) Signaling Pathway

This compound enters muscle cells and is converted to ZMP, an analog of AMP. ZMP allosterically activates AMPK, initiating a cascade that upregulates PGC-1α. Activated AMPK also stimulates glucose uptake and fatty acid oxidation, further contributing to an oxidative muscle phenotype.[5][6]

Acadesine_Pathway This compound This compound (AICAR) ZMP ZMP This compound->ZMP AMPK AMPK ZMP->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fiber_Switch Type II → Type I Fiber Switch PGC1a->Fiber_Switch Endurance Increased Endurance Mitochondrial_Biogenesis->Endurance Fiber_Switch->Endurance

This compound (AICAR) signaling cascade in skeletal muscle.

GW501516 Signaling Pathway

GW501516 directly binds to and activates PPARδ. This activation leads to the recruitment of coactivators, including PGC-1α, to the PPARδ complex, which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes. This transcriptional activation upregulates genes involved in fatty acid oxidation and mitochondrial respiration, driving the shift towards oxidative muscle fibers.[3][4]

GW501516_Pathway cluster_0 Nucleus GW501516 GW501516 PPARd PPARδ GW501516->PPARd Activates PGC1a PGC-1α PPARd->PGC1a Recruits PPRE PPRE PPARd->PPRE Binds to PGC1a->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Activates FAO Fatty Acid Oxidation Target_Genes->FAO Fiber_Switch Type II → Type I Fiber Switch Target_Genes->Fiber_Switch Endurance Increased Endurance FAO->Endurance Fiber_Switch->Endurance

GW501516 signaling cascade in skeletal muscle.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies from key studies cited in this guide.

This compound (AICAR) Experimental Protocol (Adapted from Suwa et al., 2003)
  • Objective: To determine the histological and metabolic effects of chronic this compound administration on rat skeletal muscle.

  • Animal Model: Male Wistar rats.

  • Drug Administration: Daily subcutaneous injections of AICAR (dosage not specified in the abstract) or saline for 14 consecutive days.[7]

  • Tissue Collection and Analysis:

    • At the end of the 14-day treatment period, the extensor digitorum longus (EDL) and soleus muscles were excised.

    • Muscle fiber type composition (Type I, IIA, IIX, IIB) was determined by myofibrillar ATPase histochemistry.

    • Capillary density was assessed using Griffonia simplicifolia I isolectin B4 staining.

    • Enzyme activities (glycolytic and oxidative) were measured spectrophotometrically.

    • Protein levels of UCP3 and PGC-1α were determined by Western blotting.

Acadesine_Protocol start Start acclimatization Acclimatization of Wistar Rats start->acclimatization treatment Daily Subcutaneous Injection (14 days) - this compound (AICAR) - Saline (Control) acclimatization->treatment euthanasia Euthanasia and Muscle Excision (EDL and Soleus) treatment->euthanasia analysis Histological and Biochemical Analysis euthanasia->analysis fiber_typing Fiber Typing (mATPase) analysis->fiber_typing capillary_staining Capillary Staining (Lecting) analysis->capillary_staining enzyme_assays Enzyme Assays analysis->enzyme_assays western_blot Western Blot (UCP3, PGC-1α) analysis->western_blot end End fiber_typing->end capillary_staining->end enzyme_assays->end western_blot->end

Experimental workflow for this compound (AICAR) study.

GW501516 Experimental Protocol (Adapted from Chen et al., 2015)
  • Objective: To examine the effects of GW501516 on running endurance and muscle fiber type in trained and untrained mice.

  • Animal Model: Age-matched wild-type Kunming mice.

  • Drug Administration: Daily oral gavage of GW501516 (dosage not specified in the abstract) or vehicle for 3 weeks.[3]

  • Experimental Groups:

    • Untrained + Vehicle

    • Untrained + GW501516

    • Trained + Vehicle

    • Trained + GW501516

  • Endurance Testing: Exhaustive running performance was measured on a motorized treadmill.

  • Tissue Collection and Analysis:

    • Gastrocnemius muscles were collected for analysis.

    • The proportion of succinate dehydrogenase (SDH)-positive muscle fibers was determined by histochemical staining to assess oxidative capacity.

    • mRNA expression levels of PPARδ, PGC-1α, and other metabolic genes were quantified by qPCR.

GW501516_Protocol start Start grouping Group Allocation (Untrained/Trained) start->grouping treatment Daily Oral Gavage (3 weeks) - GW501516 - Vehicle grouping->treatment endurance_test Exhaustive Endurance Test treatment->endurance_test euthanasia Euthanasia and Muscle Excision (Gastrocnemius) endurance_test->euthanasia analysis Histochemical and Gene Expression Analysis euthanasia->analysis sdh_staining SDH Staining (Oxidative Fibers) analysis->sdh_staining qpcr qPCR (PPARδ, PGC-1α) analysis->qpcr end End sdh_staining->end qpcr->end

Experimental workflow for GW501516 study.

Conclusion and Future Directions

Both this compound and GW501516 demonstrate the ability to pharmacologically induce a shift towards a more oxidative muscle fiber phenotype, thereby enhancing endurance performance. While this compound operates through the AMPK pathway, GW501516 utilizes the PPARδ signaling cascade. The available data suggests that GW501516 may elicit a more pronounced effect on endurance in sedentary individuals compared to this compound, although direct comparative studies are lacking.

For drug development professionals, these compounds represent promising leads for the treatment of metabolic diseases and conditions characterized by muscle weakness and fatigue. However, it is crucial to note that GW501516 development was halted due to safety concerns in long-term animal studies. Future research should focus on elucidating the downstream targets of both pathways to identify more specific and safer therapeutic interventions. Furthermore, direct, head-to-head comparative studies under standardized conditions are necessary to definitively determine the relative efficacy and safety of these two classes of compounds.

References

Unveiling Acadesine's Dual Mechanisms: A Comparative Guide to its AMPK-Dependent and Independent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action for therapeutic compounds is paramount. Acadesine (also known as AICAR), a promising adenosine analog with anti-leukemic properties, is widely recognized as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. However, emerging evidence reveals a more complex picture, with this compound eliciting significant biological effects independent of AMPK. This guide provides a comprehensive cross-validation of this compound's effects, leveraging experimental data from studies utilizing siRNA-mediated knockdown and genetic knockout of AMPK to dissect its multifaceted signaling pathways.

This comparative analysis summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling networks involved. By objectively presenting these findings, this guide aims to equip researchers with a deeper understanding of this compound's therapeutic potential and inform the design of future investigations.

Quantitative Comparison of this compound's Effects

To elucidate the role of AMPK in mediating the cellular response to this compound, we have summarized quantitative data from studies employing either siRNA-based knockdown or genetic knockout of AMPK. The following tables provide a clear comparison of this compound's impact on cell viability and apoptosis in the presence and absence of functional AMPK.

Cell LineMethod of AMPK DisruptionThis compound ConcentrationTreatment DurationEndpoint MeasuredEffect in Control Cells (with AMPK)Effect in AMPK-Deficient CellsReference
K562 (Chronic Myelogenous Leukemia)siRNA against AMPKα1 and α21 mM48 hoursCell Metabolism (XTT assay)Significant decrease in cell metabolismInhibition of cell metabolism was not rescued by AMPK knockdown[1]
Murine Embryonic Fibroblasts (MEFs)AMPKα1/α2 Double Knockout1 mM24 and 48 hoursApoptosis (% of Annexin V positive cells)Increased apoptosisIncreased apoptosis (no significant difference compared to wild-type)[2]
Murine Embryonic Fibroblasts (MEFs)AMPKα1/α2 Double Knockout1 mM48 hoursCell ViabilityDecreased cell viabilityDecreased cell viability (no significant difference compared to wild-type)[2]

Table 1: Comparative Effects of this compound on Cell Viability and Metabolism. This table highlights that the reduction in cell metabolism and viability induced by this compound is not solely dependent on the presence of AMPK.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide, providing a framework for further research.

siRNA-Mediated Knockdown of AMPK in K562 Cells

This protocol outlines the steps for transiently reducing the expression of AMPK in the K562 human chronic myelogenous leukemia cell line using small interfering RNA (siRNA).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • siRNA targeting AMPKα1 and AMPKα2 subunits (and a non-targeting control siRNA)

  • Transfection reagent (e.g., DharmaFECT 1)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Maintain K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the AMPK siRNA duplexes and the non-targeting control siRNA in an appropriate buffer to the desired stock concentration (e.g., 20 µM).

  • Transfection Complex Formation:

    • For each well of a 6-well plate, prepare two tubes.

    • In tube A, dilute the siRNA duplex to the final desired concentration (e.g., 50 nM) in serum-free medium like Opti-MEM.

    • In tube B, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Add the contents of tube A to tube B and mix gently by pipetting. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of siRNA-lipid complexes.

  • Cell Transfection:

    • Harvest and count the K562 cells. Resuspend the cells in serum-free medium.

    • Add the cell suspension to the wells of a 6-well plate containing the siRNA-transfection reagent complexes.

    • Incubate the cells at 37°C for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum and antibiotics) to each well.

    • Continue to incubate the cells for 48-72 hours to allow for AMPK protein knockdown.

  • Verification of Knockdown: Harvest the cells and assess the efficiency of AMPK knockdown by Western blotting or RT-qPCR.

This compound Treatment and Cell Viability Assay

This protocol describes the treatment of cancer cell lines with this compound and the subsequent measurement of cell viability.

Materials:

  • Transfected or wild-type cancer cells

  • This compound (AICAR)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., XTT or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2 mM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • Cell Viability Measurement:

    • Following the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

Acadesine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acadesine_ext This compound (extracellular) Adenosine_Transporter Adenosine Transporter Acadesine_ext->Adenosine_Transporter Uptake Acadesine_int This compound (intracellular) Adenosine_Transporter->Acadesine_int ZMP ZMP Acadesine_int->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activation (AMP mimetic) LATS1_2 LATS1/2 ZMP->LATS1_2 Activation (AMPK-independent) mTORC1 mTORC1 AMPK->mTORC1 Inhibition Apoptosis_AMPK Apoptosis (AMPK-dependent) AMPK->Apoptosis_AMPK Induction YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation & Inhibition Apoptosis_Indep Apoptosis (AMPK-independent) LATS1_2->Apoptosis_Indep Induction YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation Gene_Expression Gene Expression (Proliferation) mTORC1->Gene_Expression Promotes YAP_TAZ_nuc->Gene_Expression Activation

Figure 1: this compound's dual signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Cancer Cell Line (e.g., K562) transfection Transfection start->transfection control_siRNA Control siRNA transfection->control_siRNA AMPK_siRNA AMPK siRNA transfection->AMPK_siRNA acadesine_treatment This compound Treatment (various concentrations) control_siRNA->acadesine_treatment control_treatment Vehicle Control control_siRNA->control_treatment AMPK_siRNA->acadesine_treatment AMPK_siRNA->control_treatment western_blot Western Blot (AMPK knockdown verification) acadesine_treatment->western_blot viability_assay Cell Viability Assay (XTT, MTT) acadesine_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) acadesine_treatment->apoptosis_assay control_treatment->viability_assay control_treatment->apoptosis_assay

Figure 2: Experimental workflow for siRNA cross-validation.

Discussion of Findings

The experimental evidence strongly indicates that this compound's anti-cancer effects are not exclusively mediated by AMPK. Studies using both siRNA-mediated knockdown and genetic knockout of AMPK demonstrate that this compound retains its ability to reduce cell viability and induce apoptosis even in the absence of a functional AMPK pathway[1][2].

One significant AMPK-independent mechanism that has been identified involves the activation of the Hippo signaling pathway effector kinases, LATS1 and LATS2[2]. This compound treatment leads to the upregulation and phosphorylation of LATS1/2, which in turn phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. The inhibition of YAP/TAZ, which are key drivers of cell proliferation and survival, contributes to the anti-tumor effects of this compound.

This dual mechanism of action has important implications for the therapeutic application of this compound. Its ability to induce cell death through both AMPK-dependent and -independent pathways suggests that it may be effective in a broader range of cancer types, including those that may have alterations in the AMPK signaling cascade. Furthermore, the discovery of the LATS1/2-YAP/TAZ axis as an alternative effector of this compound opens up new avenues for combination therapies and for the development of biomarkers to predict patient response.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Acadesine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Acadesine (also known as AICA Riboside or AICAR), a purine nucleoside analogue and an activator of AMP-activated protein kinase (AMPK), requires meticulous handling and disposal to ensure safety and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard practices for chemical and pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding its physical and chemical properties, potential hazards, and emergency procedures. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3]

This compound Properties and Stability

A clear understanding of this compound's chemical and physical properties is essential for its safe handling and disposal.

PropertyValueSource
Molecular FormulaC9H14N4O5[4]
Molar Mass258.23 g/mol [2]
Melting Point214-215 °C[4]
SolubilitySoluble in DMSO (at 2mg/ml) and water (>10mg/mL). Less soluble in ethanol (<1mg/ml).[5]
StabilityStable for 2 years from the date of purchase when stored at -20°C. Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[5]
Incompatible MaterialsStrong acids and strong oxidizing agents.[3]
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide (CO2), and nitrogen oxides (NOx).[3]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for hazardous waste disposal and should be adapted to comply with your institution's specific guidelines and local regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound.

    • Aqueous and solvent solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing paper, gloves).

  • Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[6] At a minimum, segregate chemical waste into categories such as acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.[6]

2. Waste Container Selection and Labeling:

  • Choose Appropriate Containers: Use designated, leak-proof, and chemically compatible waste containers.[6]

  • Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if it is a liquid waste.[7] The date the waste was first added to the container must also be recorded.

3. Disposal of Liquid this compound Waste:

  • Collect All Solutions: All aqueous and solvent solutions containing this compound must be collected in a designated hazardous waste container.[7]

  • Do Not Dispose Down the Drain: this compound is water-soluble and must not be disposed of down the sink.[7] This prevents the entry of the chemical into water systems, as wastewater treatment facilities are often not equipped to remove such compounds.[7]

  • Secure the Container: Keep the waste container securely capped when not in use.

4. Disposal of Solid this compound Waste:

  • Collect Solid Waste: Pure, unused, or expired solid this compound should be treated as chemical waste.

  • Contaminated Materials: All disposable items that have come into direct contact with this compound, such as gloves, bench paper, and pipette tips, are considered contaminated waste and must be disposed of as such.[7]

  • Package Securely: Place solid this compound waste and contaminated materials in a designated, clearly labeled, and sealable hazardous waste container.[7]

5. Storage and Final Disposal:

  • Designated Storage Area: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the this compound waste.[8] The primary recommended method for the disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility.[8] Provide the contractor with the Safety Data Sheet for this compound.

Experimental Protocol: Safe Handling of this compound in the Laboratory

This protocol outlines the general steps for safely preparing and using this compound solutions in a research setting, leading up to the disposal of the resulting waste.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Sterile, conical tubes or vials

  • Calibrated analytical balance

  • Chemical fume hood or ventilated balance enclosure

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE before handling this compound.

  • Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use weighing paper or a weigh boat to avoid contamination of the balance.

  • Solubilization: Transfer the weighed this compound powder to a sterile conical tube or vial. Add the appropriate volume of the desired solvent to achieve the target concentration.

  • Mixing: Cap the tube or vial securely and vortex until the this compound is completely dissolved.

  • Use in Experiments: Use the prepared this compound solution in your experiments as required.

  • Waste Collection:

    • Dispose of any contaminated weighing paper or weigh boats in the designated solid hazardous waste container.

    • Dispose of all used pipette tips that came into contact with this compound in the same solid hazardous waste container.

    • Collect any unused or leftover this compound solution in the designated liquid hazardous waste container.

    • After the experiment, decontaminate any non-disposable labware that came into contact with this compound according to your institution's procedures. Collect the initial rinses as hazardous liquid waste.

  • Final Steps: Securely cap all waste containers. Remove and dispose of your gloves in the solid hazardous waste container. Wash your hands thoroughly with soap and water.

Visualizing Workflows and Pathways

To further aid in the safe management of this compound, the following diagrams illustrate the decision-making process for disposal and the compound's primary signaling pathway.

Acadesine_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Expired Powder, Contaminated Labware) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->collect_solid no_sink DO NOT Dispose Down the Sink collect_liquid->no_sink storage Store in Designated Satellite Accumulation Area collect_solid->storage no_sink->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Acadesine_Signaling_Pathway This compound This compound (AICAR) Cell Cellular Uptake This compound->Cell ZMP Phosphorylation to AICA Ribotide (ZMP) Cell->ZMP AMPK AMP-activated Protein Kinase (AMPK) Activation ZMP->AMPK mimics AMP Downstream Downstream Effects AMPK->Downstream Glucose_Uptake Increased Glucose Uptake Downstream->Glucose_Uptake Apoptosis Induction of Apoptosis (in B-CLL cells) Downstream->Apoptosis Metabolism Inhibition of Fatty Acid & Sterol Synthesis Downstream->Metabolism

Caption: Simplified signaling pathway of this compound (AICAR) as an AMPK activator.

References

Essential Safety and Logistics for Handling Acadesine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the investigational drug Acadesine. Adherence to these guidelines is crucial for minimizing occupational exposure and ensuring laboratory safety.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate the use of appropriate personal protective equipment and adherence to strict handling protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant lab coat or coverallsPrevents contact with skin, which can cause irritation.[1]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is recommended.
Respiratory Protection NIOSH-approved respirator with a particulate filterRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation, which can cause respiratory irritation.[1]
Occupational Exposure Limits

As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.

Operational Plan for Handling

A standardized operational plan is essential for minimizing risks during the routine handling of this compound.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound powder within a certified chemical fume hood to control dust and vapors. Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible. Decontaminate the work surface before and after use.

  • Weighing: When weighing the compound, use a draft shield to prevent the powder from becoming airborne. Utilize dedicated and clearly labeled spatulas and weighing boats.

Solution Preparation

This compound is soluble in water and DMSO. When preparing solutions, add the powder slowly to the solvent to avoid splashing. For aqueous solutions, the solubility is approximately 75 mM in water. For organic solutions, it is soluble in DMSO at a concentration of up to 75 mM.

Storage
  • Solid Form: Store this compound as a crystalline solid at -20°C in a tightly sealed container.[1]

  • Solutions: It is recommended to prepare solutions fresh for each use. If storage is necessary, store in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weighing boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a designated hazardous waste container. Clean the spill area thoroughly with a suitable decontamination solution.

This compound Signaling Pathway

This compound functions as a cell-permeable activator of AMP-activated protein kinase (AMPK). Upon entering the cell, it is phosphorylated to ZMP, which mimics the effect of AMP, leading to the activation of AMPK. This activation plays a role in various cellular processes, including the induction of apoptosis.

Acadesine_Pathway cluster_extracellular Extracellular cluster_cell Cell Acadesine_ext This compound Acadesine_int This compound Acadesine_ext->Acadesine_int Cellular Uptake ZMP ZMP Acadesine_int->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activation Apoptosis Apoptosis AMPK->Apoptosis Induction

Caption: Cellular uptake and activation of the AMPK pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acadesine
Reactant of Route 2
Acadesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.